Albanin F
Description
Structure
2D Structure
Properties
IUPAC Name |
8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXYONGBIXGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-19-5 | |
| Record name | Albanin F | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Characterization Methodologies of Kuwanon G
Extraction and Fractionation Techniques from Plant Biomass
The isolation of Kuwanon G typically begins with the collection of plant material, most commonly the root bark of Morus alba. chemfaces.comnih.govsmolecule.com The dried plant material is then subjected to solvent extraction. Methanol (B129727) and ethanol (B145695) are frequently used solvents for this initial extraction process. smolecule.commdpi.comnih.gov For instance, dried root bark of M. alba has been extracted multiple times with methanol under reflux conditions to yield a crude methanol extract. nih.gov
Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to fractionate the compounds based on their polarity. A common approach involves suspending the methanol extract in water and then sequentially partitioning it with solvents of increasing polarity, such as dichloromethane, ethyl acetate (B1210297) (EtOAc), and n-butanol. mdpi.comnih.gov Kuwanon G is frequently found in the ethyl acetate fraction. researchgate.netchemfaces.comnih.govmdpi.com This fractionation step helps to reduce the complexity of the extract, concentrating the target compound in a specific fraction and removing many highly polar and non-polar substances.
Chromatographic Separation and Purification Strategies
Further purification of Kuwanon G from the enriched fraction, such as the ethyl acetate fraction, is achieved through various chromatographic techniques. Repeated column chromatography is a cornerstone of this process. koreamed.orgkoreamed.orgvjs.ac.vn Stationary phases commonly employed include silica (B1680970) gel, ODS (octadecyl silica), and Sephadex LH-20. koreamed.orgmdpi.comkoreamed.org
Silica gel column chromatography is often used in the initial stages of separation, employing gradient elution systems with solvent mixtures of varying polarities, such as n-hexane-EtOAc or dichloromethane-methanol. koreamed.orgkoreamed.orge-nps.or.kr For example, an ethyl acetate extract has been chromatographed over a silica gel column using a gradient of n-hexane-EtOAc to yield several subfractions. koreamed.org
RP-18 (reversed-phase C18) column chromatography is also widely utilized, often with methanol-water mixtures as the mobile phase, allowing for separation based on hydrophobic interactions. koreamed.orge-nps.or.kre-nps.or.kr Repeated application of RP-18 column chromatography, sometimes in combination with silica gel chromatography, is effective in isolating Kuwanon G and other related flavonoids. koreamed.orge-nps.or.kre-nps.or.kr
Sephadex LH-20 column chromatography, which separates compounds based on molecular size and polarity, is another valuable technique used in the purification scheme. mdpi.comkoreamed.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and analysis of Kuwanon G, ensuring high purity levels. smolecule.comsigmaaldrich.comkoreascience.krresearchgate.net Preparative HPLC can be used to obtain sufficient quantities of pure compound for structural elucidation and biological testing. koreamed.org Analytical HPLC methods have also been developed for the simultaneous quantification of Kuwanon G and other flavonoids in M. alba extracts, often utilizing C18 columns and gradient elution with mobile phases like aqueous formic acid-acetonitrile. koreascience.krresearchgate.net Detection is typically performed using UV or Photodiode Array (PDA) detectors. e-nps.or.krkoreascience.krresearchgate.net
Here is an example of a chromatographic separation scheme that has been used to isolate Kuwanon G:
| Step | Stationary Phase | Mobile Phase System | Fraction/Subfraction Yielding Kuwanon G |
| Initial Chromatography | Silica gel | n-hexane-EtOAc gradient | Ethyl acetate fraction subfractions |
| Repeated CC | Silica gel | n-hexane-EtOAc, MeOH | Specific subfractions |
| Repeated CC | Sephadex LH-20 | MeOH-H₂O | Further purified fractions |
| Repeated CC | LiChroprep RP-18 | MeOH-H₂O gradient | Subfractions containing Kuwanon G |
| Preparative HPLC | Various RP-C18 | Aqueous MeOH or Acetonitrile (B52724) | Pure Kuwanon G |
Spectroscopic Elucidation Methods for Structural Confirmation (e.g., 13C-NMR, 1H-NMR, FAB-MS)
The structure of isolated Kuwanon G is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netchemfaces.comnih.govsmolecule.com
Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) spectroscopy are essential for determining the arrangement of hydrogen and carbon atoms within the molecule. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H-NMR spectrum provides information about the different types of protons and their environments. koreamed.orge-nps.or.krvjs.ac.vn The ¹³C-NMR spectrum reveals the different types of carbon atoms present. researchgate.netvjs.ac.vnnih.govresearchgate.net Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are also employed to establish connectivity between atoms and confirm the structural assignments. koreamed.orgmdpi.com
Mass spectrometry, particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS), is used to determine the molecular weight of Kuwanon G and provide information about its fragmentation pattern, which helps in confirming the proposed structure. researchgate.netchemfaces.comnih.govresearchmap.jp The molecular ion peak ([M]+ or [M+H]+) in the mass spectrum corresponds to the molecular weight of the compound. vjs.ac.vnresearchmap.jp Fragmentation patterns observed in techniques like collision-induced dissociation (CID) provide further structural details by breaking the molecule into characteristic ions. researchmap.jp
Infrared (IR) spectroscopy can also provide complementary information about the functional groups present in the molecule, such as hydroxyl and carbonyl groups. koreamed.orgmdpi.com
By analyzing the comprehensive spectroscopic data and comparing them with reported values in the literature, the chemical structure of Kuwanon G is definitively elucidated and confirmed. koreamed.orgkoreamed.orge-nps.or.kre-nps.or.krvjs.ac.vn
Here is a summary of spectroscopic data types used:
| Spectroscopic Method | Information Provided |
| ¹H-NMR | Proton environments, connectivity |
| ¹³C-NMR | Carbon environments |
| 2D NMR (COSY, HMQC, HMBC) | Atom connectivity and correlations |
| FAB-MS | Molecular weight, fragmentation pattern |
| IR | Functional groups |
Biosynthetic Pathways of Kuwanon G
Overview of Mulberry Diels-Alder Type Adduct (MDAA) Biogenesis
Mulberry Diels-Alder Type Adducts (MDAAs) are biosynthesized through an intermolecular [4+2] cycloaddition reaction. mdpi.comkib.ac.cnnih.gov This process involves the joining of two distinct precursor molecules: a dienophile, typically a chalcone (B49325), and a diene, which is a dehydroprenyl polyphenol. mdpi.comnih.gov This cycloaddition results in the formation of the characteristic cyclohexene (B86901) ring system found in MDAAs like Kuwanon G. mdpi.comkib.ac.cn The fact that isolated MDAAs are optically active strongly suggests that this cycloaddition is catalyzed by enzymes. mdpi.com Studies using Morus alba cell cultures have been instrumental in elucidating these biosynthetic pathways. mdpi.comnih.govbeilstein-journals.org
Precursor Identification and Metabolic Routes
Research, particularly through isotopic labeling experiments, has provided evidence for the identity of the precursors involved in MDAA biosynthesis. mdpi.comnih.gov
Role of Chalcones and Dehydroprenylphenols
Chalcones serve as the dienophile component in the Diels-Alder reaction leading to MDAAs. mdpi.comnih.gov Dehydroprenylphenols, specifically dehydroprenyl flavonoids or stilbenes, act as the diene component. mdpi.com The structures of isolated MDAAs and their putative precursors, such as morachalcone A and dehydroprenylmoracin C for chalcomoracin (B1204337), support this hypothesis. mdpi.com Experimental feeding of artocarpesin, a prenylflavone, to Morus alba cell cultures resulted in the formation of artonin I, confirming the plant's enzymatic system can oxidize a prenyl moiety to a dehydroprenyl group, which then acts as the diene precursor. mdpi.com
Cinnamoylpolyketide Precursors
Isotopic labeling studies, particularly with 13C-labeled acetate (B1210297), have revealed that the aromatic rings of MDAAs like kuwanon J and chalcomoracin are derived from cinnamoylpolyketide precursors. mdpi.comnih.govresearchgate.netresearchgate.net These studies indicate that a cinnamoylpolyketide intermediate undergoes different cyclization and aromatization pathways to form the distinct structural units (e.g., chalcone and 2-arylbenzofuran moieties) found in various MDAAs. mdpi.comnih.govresearchgate.net For instance, the chalcone moiety is hypothesized to arise from a Claisen condensation, followed by dehydration and aromatization of the cinnamoylpolyketide precursor. mdpi.comnih.govresearchgate.netresearchgate.net
Enzymatic Systems and Catalytic Mechanisms
The enzymatic nature of MDAA biosynthesis is supported by the optical activity of the isolated products and experimental evidence from cell cultures. mdpi.comnih.gov Two key types of enzymatic systems are proposed to be involved. mdpi.com
Enzymes for Prenyl Moiety Oxidation to Dehydroprenyl Diene
One family of enzymes is responsible for the oxidation of the prenyl moiety present in polyphenol precursors (such as chalcones, flavonoids, and stilbenes) to a dehydroprenyl diene moiety. mdpi.com This oxidation step is crucial as it generates the reactive diene necessary for the subsequent Diels-Alder cycloaddition. mdpi.com Evidence from feeding experiments supports the existence of such an oxidase enzyme system in Moraceous plants. mdpi.com
Intermolecular Diels-Alderases for [4+2] Cycloaddition
Another critical family of enzymes are the intermolecular Diels-Alderases (MaDAs) that catalyze the [4+2] cycloaddition between the chalcone dienophile and the dehydroprenyl polyphenol diene. mdpi.combeilstein-journals.orgcolab.wsresearchgate.net The identification and characterization of natural MaDAs, such as MaDA from M. alba, provide significant evidence for the existence of these enzymes in MDAA biosynthesis. mdpi.combeilstein-journals.orgcolab.wsresearchgate.net These enzymes can catalyze the cycloaddition with high efficiency and stereoselectivity, leading to the specific stereoisomers observed in natural MDAAs. mdpi.combeilstein-journals.orgcolab.ws Studies have shown that different isoforms of Diels-Alderases may exist, contributing to the formation of both endo- and exo-adducts observed in nature. mdpi.com The enzymatic reaction is suggested to proceed via a concerted but asynchronous pericyclic pathway. colab.ws
Isotopic Labeling Studies for Pathway Elucidation (e.g., 13C-labelled acetates incorporation)
Isotopic labeling studies, particularly using 13C-labeled precursors, have been instrumental in elucidating the biosynthetic pathways of natural products, including Diels-Alder type adducts like those found in Morus alba d-nb.infocernobioscience.com. These techniques involve introducing molecules with enriched stable isotopes into a biological system and then analyzing the distribution of the isotopes in the synthesized compounds using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) cernobioscience.comresearchgate.net.
In the context of mulberry Diels-Alder type adducts such as kuwanon J and chalcomoracin, incorporation studies utilizing 13C-labeled acetates have been conducted in Morus alba callus cell cultures nih.govmdpi.com. These studies revealed that the carbon skeletons of the aromatic rings in these compounds originate from acetate, consistent with a polyketide biosynthesis pathway nih.gov. Specifically, administration experiments with [1-13C], [2-13C], and [1,2-13C2] acetate have shown high incorporation of the label into the aromatic rings of kuwanon J and chalcomoracin nih.govmdpi.com. This pattern of labeling provides evidence for the assembly of these structures from acetate units, a hallmark of polyketide synthesis d-nb.info. While direct studies on Kuwanon G using 13C-labeled acetates are not explicitly detailed in the provided search results, the findings from related mulberry Diels-Alder adducts like kuwanon J and chalcomoracin strongly suggest a similar polyketide origin for at least parts of the Kuwanon G structure nih.govmdpi.com.
Isotopic labeling with precursors like 13C-glucose and 13C-acetate has also been used to investigate isoprenoid biosynthesis, which is relevant given the prenyl group present in Kuwanon G researchgate.netnih.gov. Studies in Scenedesmus obliquus, for instance, used 13C-labeled glucose and acetate to trace the incorporation of carbon atoms into isoprenoid units, revealing details about the metabolic pathways involved researchgate.net. These types of experiments, when applied to Morus alba cultures producing Kuwanon G, would provide valuable information about the origin and assembly of its isoprenoid moiety.
Regioselectivity in Diels-Alder Reactions within Biosynthesis
The formation of Kuwanon G is proposed to involve an enzymatic Diels-Alder reaction between a prenylphenol diene (specifically, dehydrokuwanon C) and a chalcone dienophile nih.gov. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with predictable regio- and stereochemical outcomes wikipedia.orgresearchgate.net. In the biosynthesis of natural products, these reactions can be catalyzed by enzymes known as Diels-Alderases, which can control the selectivity of the reaction mdpi.comresearchgate.netthieme-connect.com.
Regioselectivity in the Diels-Alder reaction refers to the preference for the formation of one constitutional isomer over another when both the diene and dienophile are substituted masterorganicchemistry.com. For Kuwanon G, the enzymatic Diels-Alder reaction between dehydrokuwanon C and a chalcone must occur with specific regiocontrol to yield the observed structure nih.gov. Studies on related mulberry Diels-Alder adducts have provided insights into this process. For example, investigations into the Diels-Alder reaction between model compounds, as well as the pyrolysis products of kuwanon G octamethyl ether, demonstrated the formation of only one regioisomer (as a mixture of stereoisomers) mdpi.com. This suggests a high degree of regioselectivity in the cycloaddition event relevant to Kuwanon G biosynthesis mdpi.com.
The discovery and characterization of Morus alba Diels-Alderase (MaDA) enzymes have provided significant evidence for the enzymatic catalysis of these reactions in mulberry mdpi.comresearchgate.netthieme-connect.com. MaDA enzymes are capable of catalyzing the [4+2] cycloaddition of chalcones and polyphenolic dienes, leading to the formation of Diels-Alder type adducts mdpi.com. Different MaDA enzymes have been identified with varying substrate specificities and endo/exo selectivity, further highlighting the enzymatic control over the stereochemical outcome of the reaction mdpi.com. While the specific MaDA enzyme responsible for catalyzing the formation of Kuwanon G is not explicitly detailed in the search results, the presence and activity of these enzymes in Morus alba cell cultures support the hypothesis of an enzyme-catalyzed, regioselective Diels-Alder reaction as a key step in Kuwanon G biosynthesis nih.govmdpi.com. The regioselectivity is often explained by the frontier molecular orbital theory, which predicts the preferred connectivity based on the largest coefficients of the HOMO and LUMO of the reacting partners wikipedia.org.
Biological Activities and Underlying Mechanistic Studies
Antioxidant Research
Kuwanon G has demonstrated significant antioxidant activity in various in vitro and cellular models. This activity is primarily attributed to its ability to interact with reactive oxygen species (ROS) and modulate the cellular antioxidant defense system.
Mechanisms of Reactive Oxygen Species (ROS) Scavenging
Reactive Oxygen Species (ROS), such as hydroxyl radicals (·OH), superoxide (B77818) anions (O₂⁻), singlet oxygen (¹O₂), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause significant damage to cellular components like proteins, lipids, and nucleic acids, contributing to inflammation and various diseases. nih.gov Under normal physiological conditions, the body maintains a balance between ROS production and elimination through endogenous antioxidant mechanisms. semanticscholar.org However, during stress conditions, this equilibrium is disturbed, leading to an increase in ROS concentration, known as oxidative burst. semanticscholar.org
Kuwanon G has been shown to reduce intracellular ROS levels in various cell types. For instance, studies in LPS-treated Caco-2 cells indicated that Kuwanon G treatment decreased ROS levels. researchgate.net Similarly, in HT22 hippocampal cells subjected to advanced glycation end product (AGE)-induced damage, Kuwanon G administration reduced the production of ROS. nih.govresearchgate.net While the precise direct ROS scavenging mechanisms of Kuwanon G are not explicitly detailed in the provided snippets, its ability to lower intracellular ROS levels suggests it can either directly neutralize these species or indirectly reduce their production. Low-molecular-weight ROS scavengers can activate antioxidant enzymes or terminate oxidative chain reactions. nih.gov
Modulation of Oxidative Stress Markers (e.g., Malondialdehyde (MDA) levels, Superoxide Dismutase (SOD) activity)
Oxidative stress is characterized by an imbalance between the production of ROS and the capacity of the biological system to detoxify the reactive intermediates or to repair the resulting damage. mdpi.com Markers such as Malondialdehyde (MDA), a product of lipid peroxidation, and Superoxide Dismutase (SOD), a key antioxidant enzyme, are commonly used to assess the level of oxidative stress. mdpi.comfrontiersin.orgmdpi.com Elevated MDA levels indicate increased lipid damage, while increased SOD activity reflects an enhanced enzymatic defense against superoxide radicals. mdpi.comfrontiersin.org
Research indicates that Kuwanon G can favorably modulate these oxidative stress markers. In HT22 cells exposed to AGEs, Kuwanon G treatment was found to reduce the secretion of MDA and increase the expression of SOD. nih.govresearchgate.net This suggests that Kuwanon G helps to mitigate lipid peroxidation and bolster the enzymatic antioxidant defense. Another study confirmed that Kuwanon G reduces MDA levels and increases SOD activity in ox-LDL-damaged endothelial cells, thereby alleviating vascular endothelial cell damage. researchgate.netresearchgate.net
The following table summarizes the effects of Kuwanon G on key oxidative stress markers in different cell lines:
| Cell Line | Inducing Agent | Effect on MDA Levels | Effect on SOD Activity | Reference |
| HT22 hippocampal cells | Advanced Glycation End Products (AGEs) | Decreased | Increased | nih.govresearchgate.net |
| Endothelial cells | ox-LDL | Reduced | Increased | researchgate.netresearchgate.net |
Cellular Protective Effects against Oxidative Damage (e.g., HT22 cells, endothelial cells, Caco-2 cells)
The ability of Kuwanon G to scavenge ROS and modulate oxidative stress markers translates into protective effects against oxidative damage in various cell types.
In mouse hippocampal neuronal HT22 cells, Kuwanon G significantly inhibited AGE-induced cell apoptosis and alleviated oxidative stress injury. nih.govresearchgate.net This protective effect was associated with the reduction of ROS production, decreased MDA levels, and increased SOD activity. nih.govresearchgate.net Kuwanon G also prevented AGE-induced changes in the phosphorylation levels of proteins in the PI3K/Akt/GSK3αβ signaling pathway, suggesting a potential neuroprotective mechanism. nih.govresearchgate.net
Kuwanon G has also demonstrated protective effects in endothelial cells. Studies showed that Kuwanon G protects endothelial cells from ox-LDL-induced damage by lowering oxidative stress and enhancing the antioxidant defense. researchgate.netresearchgate.net
Furthermore, in LPS-treated Caco-2 cells, Kuwanon G treatment decreased ROS levels, which resulted in increased cell survival. researchgate.net While the primary focus in this context was on the link between reduced ROS and decreased pro-inflammatory cytokine production, the increased cell survival directly indicates a protective effect against LPS-induced oxidative damage in these intestinal cells. researchgate.net
Anti-inflammatory Research
Kuwanon G also possesses anti-inflammatory properties, mediated through the modulation of pro-inflammatory cytokines and mediators.
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), play crucial roles in initiating and propagating inflammatory responses. nih.govdntb.gov.ua Excessive production of these cytokines is implicated in various inflammatory diseases. nih.gov
Kuwanon G has been shown to inhibit the production of these key pro-inflammatory cytokines in different cellular models. In LPS-treated RAW264.7 macrophages and BV2 microglial cells, Kuwanon G (specifically Kuwanon T and Sanggenon A were mentioned in one snippet, but Kuwanon G is also a component of Morus alba and studied for anti-inflammatory effects) inhibited the production of IL-6 and TNF-α. nih.gov This inhibitory effect was linked to the inactivation of the NF-κB signaling pathway, a master regulator of inflammatory gene expression. nih.gov
In HaCaT keratinocytes stimulated with TNF-α and IFN-γ, Kuwanon G reduced the release of chemokines like RANTES/CCL5, TARC/CCL17, and MDC/CCL22, which are involved in attracting inflammatory cells. researchgate.netmdpi.comsemanticscholar.org This reduction was mediated via the down-regulation of STAT1 and NF-κB p65 signaling, further highlighting the influence of Kuwanon G on key inflammatory pathways. researchgate.netmdpi.comsemanticscholar.org
In LPS-treated Caco-2 cells, Kuwanon G treatment resulted in the reduced production of pro-inflammatory cytokines, including IL-1β and TNF-α. researchgate.net
The following table summarizes the effects of Kuwanon G on pro-inflammatory cytokine production:
| Cell Line | Inducing Agent | Cytokines Inhibited | Reference |
| RAW264.7 macrophages, BV2 microglia | LPS | IL-6, TNF-α | nih.gov |
| HaCaT keratinocytes | TNF-α and IFN-γ | RANTES/CCL5, TARC/CCL17, MDC/CCL22 | researchgate.netmdpi.comsemanticscholar.org |
| Caco-2 cells | LPS | IL-1β, TNF-α | researchgate.net |
Modulation of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2 (PGE2), Nitric Oxide (NO))
Besides cytokines, other inflammatory mediators like Prostaglandin E2 (PGE2) and Nitric Oxide (NO) also contribute significantly to the inflammatory process. nih.govarchivesofmedicalscience.commdpi.com PGE2 is involved in various aspects of inflammation, while NO, produced by inducible nitric oxide synthase (iNOS), is a key mediator in inflammatory responses. nih.govmdpi.com
Kuwanon G has been shown to modulate the production of these mediators. In LPS-induced RAW264.7 and BV2 cells, Kuwanon G (along with Kuwanon T and Sanggenon A) inhibited the production of NO and PGE2. nih.gov This inhibition was associated with the inactivation of the NF-κB signaling pathway and the inhibition of iNOS and COX-2 expression, the enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govmdpi.com
Another study on the anti-inflammatory effects of compounds from Morus alba root bark, which includes Kuwanon G, indicated significant anti-nitric oxide (NO) activity. researchgate.net
The following table summarizes the effects of Kuwanon G on inflammatory mediators:
| Cell Line | Inducing Agent | Mediators Inhibited | Reference |
| RAW264.7 macrophages, BV2 microglia | LPS | NO, PGE2 | nih.gov |
| Morus alba root bark extract | - | NO | researchgate.net |
Regulation of Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))
Kuwanon G has been investigated for its effects on inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.govresearchgate.net Studies on mulberry root bark extract (MRBE), which contains Kuwanon G, have shown that it can attenuate the over-production of NO by suppressing LPS-induced iNOS overexpression in RAW264.7 cells. springermedizin.denih.gov While some studies on kuwanon derivatives have indicated that Kuwanon G itself might not exhibit significant COX-2 inhibition activity compared to other derivatives like Kuwanon A, research on the broader extracts containing Kuwanon G suggests an impact on inflammatory enzyme pathways. researchgate.netmdpi.com Flavonoids, in general, including those found in Morus alba, are known to inhibit pro-inflammatory enzymes like COX, LOX, and iNOS. researchgate.net
Involvement of Key Signaling Pathways (e.g., NF-κB, STAT1, HO-1/Nrf2, PI3K/Akt/GSK3αβ)
The anti-inflammatory and potential anticancer effects of Kuwanon G are linked to its modulation of key signaling pathways. The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of various genes involved in inflammation, proliferation, and apoptosis. springermedizin.denih.govresearchgate.net Studies on MRBE, containing Kuwanon G, have shown inhibition of NF-κB activation by blocking IκB-α degradation and p65 nuclear translocation in LPS-stimulated RAW264.7 cells. springermedizin.denih.gov This suggests that Kuwanon G, as a component of MRBE, may contribute to its inhibitory effects on NF-κB.
While direct studies specifically detailing Kuwanon G's isolated effects on STAT1, HO-1/Nrf2, and PI3K/Akt/GSK3αβ pathways were less prominent in the search results, research on related compounds and extracts provides context. For instance, morusin (B207952), another prenylated flavonoid from Morus alba, has been shown to target the STAT3 pathway and inhibit the Akt/mTOR signaling pathway in cancer cells. mdpi.comworldscientific.com MRBE has also been observed to induce ATF3 expression dependent on GSK3β and reactive oxygen species (ROS), and its effect on cyclin D1 degradation was found to be dependent on ROS and mediated through proteasomal degradation, although the direct involvement of GSK3β was not fully elucidated in that specific context. springermedizin.denih.gov Flavonoids are generally known to modulate various transcriptional factors like NF-κB. researchgate.net
Effects on Immune Cell Lines (e.g., RAW 264.7 macrophages, BV2 microglial cells, HaCaT keratinocytes)
Kuwanon G and extracts containing it have been studied for their effects on various immune and related cell lines. RAW 264.7 macrophages are commonly used to study anti-inflammatory effects, particularly the inhibition of NO production and iNOS expression stimulated by LPS. springermedizin.deresearchgate.netnih.govresearchgate.net As mentioned, MRBE containing Kuwanon G has demonstrated the ability to attenuate NO production and suppress iNOS overexpression in these cells. springermedizin.denih.gov
BV2 microglial cells are utilized in neuroinflammation research. Studies on extracts of Sargassum horneri, which were analyzed for various compounds including Kuwanon G, have shown inhibition of LPS-induced production of NO and prostaglandin E2, as well as blocking the expression of iNOS and COX-2 via inactivation of the NF-κB pathway in BV2 cells. researchgate.net While this study examined an extract containing Kuwanon G among other compounds, it highlights the potential impact on microglial cell inflammation.
HaCaT keratinocytes are a human keratinocyte cell line used to study skin inflammation and related responses. Research has also explored the effects of Morus alba components, including Kuwanon G and morusin, on MC/9 mast cells and HaCaT keratinocytes in the context of anti-allergic and anti-inflammatory effects. mdpi.comworldscientific.com
Anticancer Research (In Vitro Studies)
Kuwanon G has been investigated for its potential anticancer properties in various in vitro studies. thieme-connect.despringermedizin.demdpi.comnih.gov
Inhibition of Cancer Cell Proliferation
Studies have indicated that Kuwanon G, or extracts containing it, can inhibit the proliferation of various cancer cell lines. springermedizin.denih.gov For example, mulberry root bark extract (MRBE), which contains Kuwanon G, dose-dependently reduced the viability of human colorectal cancer SW480 cells. springermedizin.denih.gov Other compounds from Morus alba, including some kuwanons, have shown robust inhibitory effects on the growth of various gastrointestinal cancer cell types in vitro. nih.gov These effects are often associated with the ability to inhibit cell cycle progression. springermedizin.denih.gov
Induction of Apoptosis in Tumor Cells
Induction of apoptosis, or programmed cell death, is a key mechanism for inhibiting cancer growth. MRBE, containing Kuwanon G, has been shown to induce apoptosis in human colorectal cancer SW40 cells. springermedizin.denih.gov This induction of apoptosis was found to be associated with the activation of ATF3 expression, which was dependent on GSK3β and ROS. springermedizin.denih.gov While this study focused on the extract, it suggests that Kuwanon G may contribute to these pro-apoptotic effects. Other Morus alba compounds, such as morusin, are known to induce apoptosis by regulating various signaling molecules, including STAT3 and NF-κB pathways. mdpi.commdpi.com
Suppression of Cell Migration and Invasion
The suppression of cancer cell migration and invasion is crucial for preventing metastasis. While direct studies specifically on Kuwanon G's isolated effects on migration and invasion were less prominent in the search results compared to other kuwanons or Morus alba extracts, related research provides some insights. For instance, mulberrofuran G, another compound from Morus alba, has been shown to significantly inhibit the invasion and migration of lung cancer cells in vitro by inactivating JAK2/STAT3 signaling. bdpsjournal.org Morusin has also been reported to inhibit the invasion and migration of cancer cells by down-regulating COX-2 and VEGF. mdpi.com Given that Kuwanon G is present in extracts exhibiting anticancer activities, further research may elucidate its specific role in inhibiting migration and invasion.
Regulation of Matrix Metalloproteinases (e.g., MMP2, MMP9)
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a crucial role in the degradation of the extracellular matrix, a process involved in various physiological and pathological events, including cancer invasion and metastasis. mdpi.comabcam.cn Elevated levels of MMP-2 and MMP-9 have been observed in several cancer types and are linked to enhanced tumor growth and proliferation. mdpi.com Kuwanon G has been shown to inhibit the expression of MMP2 and MMP9 in gastric cancer cells. medchemexpress.commedchemexpress.com This inhibitory effect on MMPs contributes to Kuwanon G's ability to suppress the migration and invasion of these cancer cells. medchemexpress.commedchemexpress.com
Activation/Inhibition of Specific Signaling Pathways (e.g., PI3K/AKT/mTOR pathway)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is frequently observed in many types of cancer. Studies have indicated that Kuwanon G exerts its inhibitory effects on gastric cancer cells, at least in part, by inhibiting the activation of the PI3K/AKT/mTOR pathway. medchemexpress.comnih.govuvic.caj-smu.com This inhibition contributes to the observed decrease in proliferation, migration, and invasion of gastric cancer cells treated with Kuwanon G, while also promoting apoptosis. medchemexpress.comnih.govuvic.ca
Studies on Gastric Cancer Cell Lines (e.g., MGC 803, HGC 27, AGS, SGC-7901 cells)
Research into the anti-cancer effects of Kuwanon G has frequently utilized various gastric cancer cell lines, including MGC 803, HGC 27, AGS, and SGC-7901 cells. medchemexpress.commedchemexpress.comeuropeanreview.orgnih.govmedsci.org Studies have demonstrated that Kuwanon G can inhibit the proliferation of these gastric cancer cells in a concentration-dependent manner. medchemexpress.commedchemexpress.com Furthermore, Kuwanon G has been shown to inhibit the migration and invasion of these cell lines and promote cell apoptosis. medchemexpress.commedchemexpress.comnih.govuvic.ca These effects are associated with the regulation of key molecular targets, such as the inhibition of MMP2 and MMP9 expression and the suppression of the PI3K/AKT/mTOR signaling pathway. medchemexpress.commedchemexpress.comnih.govuvic.ca
Table 1: Effects of Kuwanon G on Gastric Cancer Cell Lines
| Cell Line | Effect on Proliferation | Effect on Migration and Invasion | Effect on Apoptosis | Associated Mechanism |
| MGC 803 | Inhibited | Inhibited | Promoted | Inhibition of PI3K/AKT/mTOR, MMP2, MMP9 expression medchemexpress.commedchemexpress.comnih.govuvic.ca |
| HGC 27 | Inhibited | Inhibited | Promoted | Inhibition of PI3K/AKT/mTOR, MMP2, MMP9 expression medchemexpress.commedchemexpress.comnih.govuvic.ca |
| AGS | Inhibited | Inhibited | Promoted | Inhibition of PI3K/AKT/mTOR, MMP2, MMP9 expression medchemexpress.commedchemexpress.comnih.govuvic.ca |
| SGC-7901 | Inhibited | Inhibited | Promoted | Inhibition of PI3K/AKT/mTOR, MMP2, MMP9 expression medchemexpress.commedchemexpress.comnih.govuvic.ca |
Antimicrobial Research
Kuwanon G exhibits strong antibacterial activity, particularly against oral pathogens and drug-resistant bacterial strains. medchemexpress.commedchemexpress.comresearchgate.net
Spectrum of Antibacterial Activity (e.g., oral pathogens like Streptococcus mutans, Streptococcus sobrinus, Streptococcus sanguis, Porphyromonas gingivalis)
Kuwanon G has demonstrated significant inhibitory effects against various oral pathogens. Studies have specifically highlighted its activity against bacteria implicated in dental caries and periodontitis, including Streptococcus mutans, Streptococcus sobrinus, Streptococcus sanguis, and Porphyromonas gingivalis. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.netbioline.org.brtaylorandfrancis.commedchemexpress.com For instance, the minimum inhibitory concentration (MIC) of Kuwanon G against Streptococcus mutans has been determined to be 8.0 μg/mL. medchemexpress.commedchemexpress.comresearchgate.net Furthermore, Kuwanon G has shown rapid bactericidal activity against S. mutans, achieving complete inactivation at a concentration of 20 μg/mL within 1 minute in a bactericidal test. researchgate.netbioline.org.brtaylorandfrancis.com
Table 2: Antibacterial Activity of Kuwanon G Against Oral Pathogens
| Bacterial Species | Associated Condition | Minimum Inhibitory Concentration (MIC) | Bactericidal Activity Findings |
| Streptococcus mutans | Dental Caries | 8.0 μg/mL medchemexpress.commedchemexpress.comresearchgate.net | Complete inactivation at 20 μg/mL in 1 minute researchgate.netbioline.org.brtaylorandfrancis.com |
| Streptococcus sobrinus | Dental Caries | Significantly inhibited growth researchgate.netbioline.org.brtaylorandfrancis.com | Not specified in search results |
| Streptococcus sanguis | Dental Caries | Significantly inhibited growth researchgate.netbioline.org.brtaylorandfrancis.com | Not specified in search results |
| Porphyromonas gingivalis | Periodontitis | Significantly inhibited growth researchgate.netbioline.org.brtaylorandfrancis.com | Not specified in search results |
Activity against Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA), Methicillin-Sensitive Staphylococcus aureus (MSSA))
Kuwanon G has also shown promising activity against drug-resistant bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Sensitive Staphylococcus aureus (MSSA). researchgate.netacs.orgfrontiersin.orgnih.govnih.govresearchgate.net Studies have reported good antibacterial activity for Kuwanon G against both MSSA and MRSA isolates, with varying MIC values depending on the specific strain tested. nih.gov For example, MIC values of 6.25 and 12.50 µg/mL against MSSA ATCC 6538 and MRSA ATCC 43300, respectively, have been reported. nih.gov Kuwanon G has also demonstrated synergistic effects when combined with certain antibiotics, such as gentamicin (B1671437), against MRSA and partial synergism against MSSA. frontiersin.orgnih.govresearchgate.net This suggests its potential as a synergistic agent in combating antibiotic-resistant infections. researchgate.net
Table 3: Antibacterial Activity of Kuwanon G Against Staphylococcus aureus Strains
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Synergistic Activity with Antibiotics |
| MSSA ATCC 6538 | Methicillin-Sensitive | 6.25 µg/mL nih.gov | Partial synergism with gentamicin frontiersin.orgnih.gov |
| MRSA ATCC 43300 | Methicillin-Resistant | 12.50 µg/mL nih.gov | Synergistic with gentamicin frontiersin.orgnih.govresearchgate.net |
| Diverse MRSA isolates | Methicillin-Resistant | High efficiency in killing acs.org | Synergistic with gentamicin frontiersin.orgnih.govresearchgate.net |
Mechanistic Insights into Bactericidal Action (e.g., disruption of cell wall/membrane integrity, dissipation of proton motive force, targeting phosphatidylglycerol and cardiolipin)
Mechanistic studies have explored how Kuwanon G exerts its bactericidal effects. Evidence suggests that Kuwanon G can disrupt the integrity of the bacterial cell wall and membrane. researchgate.net Transmission electron microscopy studies of S. mutans treated with Kuwanon G have revealed remarkable morphological damage to the cell wall and condensation of the cytoplasm. researchgate.net
Furthermore, Kuwanon G has been shown to target the bacterial cytoplasmic membrane, specifically interacting with phosphatidylglycerol and cardiolipin (B10847521). researchgate.netacs.org These interactions are believed to occur through the formation of hydrogen bonds and electrostatic interactions. researchgate.netacs.org By targeting these key phospholipid components, Kuwanon G can increase membrane permeability and dissipate the proton motive force (PMF). researchgate.netacs.org The PMF is essential for bacterial energy production and nutrient transport. researchgate.net Disruption of the PMF and membrane permeability contributes to the rapid bactericidal activity observed with Kuwanon G. researchgate.netacs.org
Table 4: Proposed Mechanisms of Kuwanon G Bactericidal Action
| Proposed Mechanism | Description | Bacterial Targets Involved | Evidence |
| Disruption of cell wall/membrane integrity | Causes morphological damage to the bacterial cell envelope. | Cell wall, Cell membrane | Transmission electron microscopy observations researchgate.net |
| Targeting Phosphatidylglycerol and Cardiolipin | Interacts with these phospholipids (B1166683) in the cytoplasmic membrane. | Phosphatidylglycerol, Cardiolipin | Formation of hydrogen bonds and electrostatic interactions researchgate.netacs.org |
| Dissipation of Proton Motive Force (PMF) | Disrupts the electrochemical gradient across the bacterial membrane. | Cytoplasmic membrane, PMF components | Leads to impaired energy production and transport researchgate.netacs.org |
| Increased Membrane Permeability | Enhances the passage of substances across the bacterial membrane. | Cytoplasmic membrane | Observed effect linked to interactions with phospholipids researchgate.netacs.org |
Synergistic Effects with Conventional Antibiotics
Kuwanon G has demonstrated synergistic effects when combined with conventional antibiotics against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net Synergistic interactions are beneficial as they can lead to improved efficacy, reduced toxicity, increased bioavailability, and potentially lower required doses of the antibiotics. frontiersin.org
Studies have shown that Kuwanon G can significantly reduce the minimum inhibitory concentrations (MICs) of antibiotics such as gentamicin, oxacillin (B1211168), kanamycin, ciprofloxacin, and tetracycline (B611298) when used in combination against Staphylococcus aureus strains, including MRSA. nih.govfrontiersin.orgresearchgate.netnih.gov For instance, combinations of morusin or Kuwanon G with antibiotics have resulted in substantial reductions in antibiotic MIC values, ranging from 4- to 512-fold. nih.gov Kuwanon G has also been reported to reverse oxacillin resistance in MRSA. nih.gov
The mechanisms underlying this synergy may involve the ability of Kuwanon G to disrupt bacterial membrane permeability. nih.govfrontiersin.orgnih.govmdpi.com Research indicates that prenylated phenolics, including Kuwanon G, can statistically significantly disrupt membrane permeability, contributing to their antibacterial activity. nih.govfrontiersin.org Kuwanon G has been shown to target phosphatidylglycerol and cardiolipin in the cytoplasmic membrane through hydrogen bonding and electrostatic interactions. acs.org This membrane disruption can enhance the uptake or effectiveness of the co-administered antibiotics.
Data on the synergistic effects of Kuwanon G with specific antibiotics against MRSA strains are summarized in the table below:
| Compound Combination | Bacterial Strain | Antibiotic MIC Reduction (fold) | Type of Interaction (Bacteriostatic) | Reference |
| Kuwanon G + Gentamicin | MRSA | Synergistic reduction | Synergistic | frontiersin.orgnih.gov |
| Kuwanon G + Oxacillin | MRSA | Significant reduction | Synergistic | nih.govnih.gov |
| Kuwanon G + Kanamycin | MRSA | Significant reduction | Synergistic | nih.gov |
| Kuwanon G + Ciprofloxacin | MRSA | 2-fold reduction (with Kuwanon C) | Synergistic/Partial Synergism | frontiersin.orgresearchgate.net |
| Kuwanon G + Tetracycline | MRSA | Significant reduction | Synergistic | researchgate.netnih.gov |
Note: The type of interaction (synergy, addition, indifference, antagonism) is typically determined based on the Fractional Inhibitory Concentration Index (FICI) values, where FICI ≤ 0.5 indicates synergy. nih.gov
Investigation of Resistance Development Profile
Studies investigating the resistance development profile of Kuwanon G have indicated that it exhibits rapid bactericidal activity in vitro with difficulty in developing drug resistance. acs.org This suggests that bacteria may not easily develop resistance to Kuwanon G, which is a critical factor in the long-term effectiveness of antimicrobial agents. The mechanism targeting bacterial membrane components like phosphatidylglycerol and cardiolipin may contribute to the reduced likelihood of resistance development compared to agents targeting specific proteins or enzymes that can be easily mutated. acs.org
Neuroprotective Research
Kuwanon G has demonstrated promising neuroprotective effects in various in vitro models, particularly in the context of conditions like diabetic encephalopathy. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net
Protection of Neuronal Cells against Damage
Research has shown that Kuwanon G can protect neuronal cells, such as the mouse hippocampal neuronal cell line HT22, from damage induced by advanced glycation end products (AGEs). spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net AGEs are implicated in the pathogenesis of diabetic encephalopathy and other neurodegenerative disorders. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net
Studies using HT22 cells treated with AGEs have shown that Kuwanon G significantly inhibits AGE-induced cell apoptosis. spandidos-publications.comnih.govresearchgate.netnih.gov This protective effect was determined by methods such as MTT assays and flow cytometry. spandidos-publications.comnih.govresearchgate.netnih.gov Furthermore, Kuwanon G treatment was observed to modulate the expression of key apoptotic proteins, reducing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2 in AGE-treated HT22 cells. spandidos-publications.comnih.govresearchgate.netnih.gov
Kuwanon G also helps to alleviate oxidative stress induced by AGEs in HT22 cells. nih.gov It increases the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPX) and reduces the production of malondialdehyde (MDA) and reactive oxygen species (ROS). nih.govnih.gov
Modulation of Neurotransmitter Levels
Kuwanon G has been shown to modulate neurotransmitter levels, specifically affecting the cholinergic system. spandidos-publications.comnih.govresearchgate.netnih.gov In HT22 cells treated with AGEs, which typically leads to reduced acetylcholine (B1216132) (ACh) content, Kuwanon G administration was found to restore the levels of ACh both inside and outside the cells. spandidos-publications.comnih.govresearchgate.netnih.gov Additionally, Kuwanon G treatment resulted in significantly elevated levels of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh. spandidos-publications.comnih.govresearchgate.netnih.gov Conversely, the level of acetylcholinesterase (AChE), the enzyme that breaks down ACh, was observed to decrease after Kuwanon G administration in AGE-treated cells. spandidos-publications.comnih.govresearchgate.netnih.gov These effects suggest that Kuwanon G can help maintain cholinergic function, which is crucial for cognitive processes and is often impaired in neurodegenerative conditions. spandidos-publications.comnih.gov
Data on the effects of Kuwanon G on intracellular and extracellular levels of ACh, AChE, and ChAT in AGE-treated HT22 cells are presented below:
| Parameter | AGEs Group vs. Control | AGEs + KWG Group vs. AGEs Group | Reference |
| Intracellular ACh | Significantly reduced | Restored/Significantly elevated | spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net |
| Extracellular ACh | Significantly reduced | Restored/Significantly elevated | spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net |
| Intracellular AChE | Significantly reduced | Restored/Significantly elevated | spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net |
| Extracellular AChE | Significantly reduced | Restored/Significantly elevated | spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net |
| Intracellular ChAT | Not specified as reduced by AGEs | Significantly elevated | spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net |
| Extracellular ChAT | Not specified as reduced by AGEs | Significantly elevated | spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net |
Note: Data is based on observed trends and reported significance in the cited studies. Specific quantitative values may vary depending on experimental conditions.
Inhibition of Cholinesterase Enzymes
Beyond modulating AChE levels, Kuwanon G has also been identified as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). chemfaces.combiocat.commybiosource.comtargetmol.comresearchgate.netnih.gov Inhibition of these enzymes is a common strategy for the symptomatic treatment of Alzheimer's disease, as it helps to increase the availability of acetylcholine in the synaptic cleft. chemfaces.combiocat.comtargetmol.comresearchgate.netnih.gov
Studies have evaluated the inhibitory activity of Kuwanon G against AChE and BChE. While specific IC50 values can vary depending on the source of the enzyme and the experimental method used, Kuwanon G has shown inhibitory potential against both enzymes. chemfaces.combiocat.comtargetmol.comresearchgate.netnih.govresearchgate.net Some research indicates that Kuwanon G exhibits noncompetitive-type inhibition against AChE and BChE. nih.gov
Reported IC50 values for Kuwanon G against BChE include 15.33 ± 0.30 µM and 71.0 ± 2.62 µM in different studies. researchgate.netresearchgate.net These values suggest varying degrees of inhibitory potency.
Role of Signaling Pathways
The neuroprotective effects of Kuwanon G, particularly against AGE-induced damage in HT22 cells, are significantly mediated through the modulation of intracellular signaling pathways, notably the PI3K/Akt/GSK3αβ pathway. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.netchemfaces.com
AGEs are known to inactivate the PI3K/Akt signaling cascade, which in turn activates the GSK3 pathway. spandidos-publications.comnih.govresearchgate.net Activation of GSK3 is associated with increased production of pro-inflammatory cytokines and can contribute to neuronal damage and apoptosis. spandidos-publications.comnih.govresearchgate.net
Research using western blotting and immunocytochemistry has demonstrated that Kuwanon G administration prevents the changes in phosphorylation levels of key proteins in this pathway induced by AGEs. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net Specifically, Kuwanon G was found to restore the expression and activation (phosphorylation) of Akt and IκB-α, while reducing the AGE-induced phosphorylation of GSK3α, GSK3β, p38 MAPK, and NF-κB p65. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net
This modulation of the PI3K/Akt/GSK3αβ pathway, along with effects on other pathways like p38 MAPK and NF-κB, suggests that Kuwanon G exerts its neuroprotective effects by inhibiting pro-inflammatory responses, reducing oxidative stress, and suppressing apoptosis. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net The increased phosphorylation of Akt indicates activation of the PI3K/Akt pathway, which is generally associated with cell survival and inhibition of apoptosis. spandidos-publications.comnih.govresearchgate.net The decreased phosphorylation of GSK3αβ suggests inhibition of GSK3 activity, further supporting a protective role. spandidos-publications.comnih.govresearchgate.net
The involvement of the PI3K/Akt/GSK3αβ signaling pathway in Kuwanon G's neuroprotective effects is a key mechanistic finding in the context of AGE-induced neuronal damage. spandidos-publications.comnih.govresearchgate.netnih.govresearchgate.net
Enzyme Inhibition Studies
Kuwanon G has demonstrated inhibitory effects on several enzymes, notably tyrosinase and α-glucosidase. These inhibitory activities have been explored through kinetic analysis and molecular docking simulations to understand the underlying mechanisms.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production. mdpi.com Inhibition of tyrosinase is a common strategy for addressing hyperpigmentation disorders. dntb.gov.uanih.gov Kuwanon G has been shown to inhibit mushroom tyrosinase activity. dntb.gov.uamdpi.com
Kinetic studies have revealed that Kuwanon G inhibits the monophenolase activity of mushroom tyrosinase in a competitive manner. dntb.gov.uamdpi.com This suggests that Kuwanon G competes with the substrate, such as L-tyrosine (B559521), for binding to the enzyme's active site. dntb.gov.uanih.govmdpi.com
Table 1: Tyrosinase Inhibition Kinetics of Kuwanon G
| Substrate | Inhibition Type | IC50 (µM) |
| L-tyrosine | Competitive | 67.6 ± 2.11 researchgate.net |
| L-DOPA | Not specified | 44.0 mdpi.com |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Tyrosinase catalyzes two main reactions: the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols (diphenolase activity). mdpi.com Kuwanon G has shown inhibitory activity against both monophenolase and diphenolase activities of mushroom tyrosinase. dntb.gov.uamdpi.com Studies have investigated the inhibition of L-tyrosine oxidation (monophenolase) and L-DOPA oxidation (diphenolase) by Kuwanon G. dntb.gov.uamdpi.com
Table 2: Inhibitory Activities of Kuwanon G on Tyrosinase Activities
| Tyrosinase Activity | Substrate | IC50 (µM) |
| Monophenolase | L-tyrosine | 67.6 ± 2.11 researchgate.net |
| Diphenolase | L-DOPA | 44.0 mdpi.com |
Molecular docking simulations have been employed to understand how Kuwanon G interacts with the active site of tyrosinase at a molecular level. These simulations have demonstrated favorable binding energies between Kuwanon G and amino acid residues within the tyrosinase active site. dntb.gov.uamdpi.comnih.gov The simulations suggest that Kuwanon G can interact with copper ions and amino acid residues at the enzyme's active site. mdpi.comresearchgate.nettandfonline.com Specific interactions, such as hydrogen bonding with the peroxide ion and van der Waals interactions with copper ions at the active site, have been proposed as part of the inhibition mechanism. mdpi.com
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that is involved in the hydrolysis of complex carbohydrates into glucose. Inhibition of α-glucosidase can help regulate blood glucose levels and is considered a strategy for managing type 2 diabetes. nih.govsciety.orgmdpi.com Kuwanon G has been identified as an inhibitor of α-glucosidase. nih.govsciety.orgmdpi.comchemfaces.com
Studies on the inhibitory mechanisms of Kuwanon G against α-glucosidase have indicated that it acts as a competitive inhibitor. nih.govsciety.orgmdpi.comresearchgate.net This suggests that Kuwanon G competes with the substrate for binding to the active site of the enzyme. nih.govsciety.orgresearchgate.net Molecular docking studies support this by showing that Kuwanon G can attach to the active pocket within the α-glucosidase protein, with binding affinity and energy aligning with its inhibitory activity. nih.govsciety.orgmdpi.comresearchgate.net The interactions between Kuwanon G and α-glucosidase primarily involve hydrophobic interactions and hydrogen bonds with amino acid residues in the active site. nih.govsciety.orgmdpi.comresearchgate.net
Table 3: α-Glucosidase Inhibition by Kuwanon G
| Inhibitor | Inhibition Type | IC50 (mol/L) | Binding Affinity (kcal/mol) |
| Kuwanon G | Competitive | 3.83 × 10-5 nih.govsciety.orgmdpi.comresearchgate.net | -7.94 mdpi.com |
| Acarbose | Positive Control | 3.10 × 10-7 mdpi.com | Not specified |
Note: A lower IC50 value indicates higher inhibitory activity.
Compound Information
Characterization of Interaction Forces (e.g., hydrophobic interactions, hydrogen bonds)
Studies investigating the interaction between Kuwanon G and α-glucosidase have indicated that the binding process is spontaneous. preprints.orgresearchgate.net Molecular docking studies suggest that the primary interaction forces between Kuwanon G and α-glucosidase include hydrophobic interactions and hydrogen bonds. preprints.orgresearchgate.netmdpi.comsciety.orgnih.gov These findings are supported by fluorescence and FT-IR analyses, which indicate changes in the microenvironment of α-glucosidase upon binding with Kuwanon G. mdpi.com The binding affinity and stability observed in these studies align with the measured inhibitory activity of Kuwanon G against α-glucosidase. preprints.orgresearchgate.netmdpi.comsciety.orgnih.gov
Analysis of Secondary Structure Alterations in α-Glucosidase
Research utilizing techniques such as static quenching and spectral analysis, including FT-IR and circular dichroism, has shown that Kuwanon G can alter the secondary structure of α-glucosidase. researchgate.netresearchgate.netmdpi.comsciety.org Specifically, studies have observed a decrease in the α-helix and β-antiparallel content of α-glucosidase upon interaction with Kuwanon G, accompanied by an increase in β-sheet content. preprints.orgresearchgate.netmdpi.comsciety.orgnih.gov These changes in secondary conformation are indicative of Kuwanon G's binding to the enzyme and influencing its structural integrity. mdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Kuwanon G has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). chemfaces.commdpi.com Studies have evaluated the inhibitory potential of Kuwanon G against PTP1B, often in comparison to other compounds. mdpi.comsemanticscholar.org Kuwanon G has shown potent mixed-type inhibition against PTP1B, suggesting it can bind to both the active site and potentially additional binding sites on the enzyme. mdpi.comsemanticscholar.orgnih.gov Research indicates that Kuwanon G directly binds the catalytic site or interferes with substrate binding at the active site as a mixed-type inhibitor. semanticscholar.orgnih.gov The IC₅₀ value for Kuwanon G against PTP1B has been reported. mdpi.comsemanticscholar.org
Table: PTP1B Inhibitory Activity
| Compound | IC₅₀ Value (µM) | Inhibition Type | Source |
| Kuwanon G | 2.26 ± 0.03 | Mixed-type | mdpi.com |
| Kuwanon G | 14.4 ± 0.11 | Mixed-type | semanticscholar.org |
| Ursolic acid | 3.54 ± 0.06 | Positive control | mdpi.com |
| Oxyresveratrol | 2.85 ± 0.30 | semanticscholar.org |
Note: Different studies may report varying IC₅₀ values depending on experimental conditions.
Bombesin (B8815690) Receptor Antagonism
Kuwanon G functions as an antagonist of the bombesin receptor, specifically showing activity against the gastrin-releasing peptide (GRP)-preferring receptor. medchemexpress.commedchemexpress.comglpbio.comglpbio.comnih.gov Studies have demonstrated that Kuwanon G can inhibit the specific binding of gastrin-releasing peptide (GRP) to its receptors in cells. nih.gov Kuwanon G, along with Kuwanon H, has been identified as a non-peptide bombesin receptor antagonist isolated from mulberry. medchemexpress.comglpbio.comglpbio.comnih.gov Research suggests that Kuwanon G can be a useful tool for investigating the physiological and pathological roles of GRP. chemfaces.comnih.gov
Table: Bombesin Receptor Antagonist Activity
| Compound | Target Receptor | Kᵢ Value (nM) | Source |
| Kuwanon G | GRP-preferring receptor | 470 | nih.gov |
| Kuwanon H | GRP-preferring receptor | 290 | nih.gov |
Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB)
Kuwanon G is a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). chemfaces.comnih.gov PtpB is considered a potential molecular target for the development of new therapeutic strategies against tuberculosis. nih.govmdpi.com Kuwanon G has been shown to inhibit PtpB at sub-micromolar concentrations. nih.govresearchgate.net Kinetic studies and mass spectrometry suggest that Kuwanon G interacts with the active site of the enzyme. nih.gov Molecular docking, intrinsic fluorescence analysis, and isothermal titration calorimetry have further characterized the interaction. chemfaces.comnih.govresearchgate.net In Mtb survival assays inside macrophages, Kuwanon G demonstrated significant inhibition of Mtb growth. chemfaces.comnih.govmdpi.comresearchgate.net
Table: Mtb PtpB Inhibitory Activity
| Compound | Kᵢ Value (µM) | Inhibition of Mtb growth in macrophages | Source |
| Kuwanon G | 0.39 ± 0.27 | 61.3% | nih.govresearchgate.net |
| Kuwanon H | 0.20 ± 0.01 | nih.gov | |
| Kuwanol E | 1.6 ± 0.1 | nih.gov |
Angiotensin-Converting Enzyme (ACE) Inhibition
Kuwanon G has demonstrated inhibitory effects on Angiotensin-Converting Enzyme (ACE). mdpi.comresearchgate.net Research comparing the ACE inhibitory effects of various compounds derived from mulberry has shown that prenylated flavonoids, including Kuwanon G and Kuwanon H, exhibit inhibitory activity. mdpi.comresearchgate.net Studies indicate a concentration-dependent inhibition of ACE by Kuwanon G. mdpi.com The presence and position of prenyl groups in flavonoids like Kuwanon G and H are suggested to influence their ACE inhibitory effects. mdpi.comresearchgate.net
Table: ACE Inhibition by Kuwanons
| Compound | Concentration (µg/mL) | ACE Inhibition (%) | Source |
| Kuwanon G | 10 | 8–19 | mdpi.com |
| Kuwanon H | 10 | Higher than KWG | mdpi.com |
| Kuwanon G | 100 | Lower than KWH | mdpi.com |
| Kuwanon H | 100 | Higher than KWG | mdpi.com |
Note: The exact percentage of inhibition at 10 µg/mL for Kuwanon G is within the range of 8-19% as reported by the source. mdpi.com
Anti-atherosclerotic Research
Kuwanon G has been investigated for its anti-atherosclerotic properties. chemfaces.commedchemexpress.com Studies suggest that Kuwanon G can attenuate atherosclerosis by inhibiting foam cell formation and inflammatory responses. chemfaces.comnih.gov Research has shown that Kuwanon G significantly decreases intracellular lipid accumulation and the mRNA levels of inflammatory cytokines in macrophages stimulated with oxidized LDL. medchemexpress.comnih.gov This effect is mediated, in part, through the enhancement of the LXRα-ABCA1/ABCG1 pathway and the inhibition of NFκB activation. medchemexpress.comnih.govoaepublish.com In vivo studies using high-fat diet-fed ApoE-/- mice have demonstrated that Kuwanon G can remarkably reduce atherosclerotic lesion areas and macrophage content in the plaque, as well as reduce hyperlipidemia and serum inflammatory cytokines. chemfaces.commedchemexpress.comnih.govoaepublish.com
Table: Effect of Kuwanon G on Atherosclerosis in ApoE-/- Mice (High-Fat Diet)
| Parameter | Effect of Kuwanon G Administration | Source |
| Atherosclerotic lesion areas | Significantly reduced | chemfaces.commedchemexpress.comnih.govoaepublish.com |
| Macrophage content in plaque | Significantly reduced | chemfaces.commedchemexpress.comnih.govoaepublish.com |
| Hyperlipidemia | Reduced | chemfaces.commedchemexpress.comnih.gov |
| Serum inflammatory cytokines | Reduced | chemfaces.commedchemexpress.comnih.gov |
Kuwanon G is a flavonoid compound that has demonstrated various biological activities, including anti-inflammatory and anti-allergic effects. Research has explored its potential mechanisms of action, particularly in the context of macrophage function and mast cell activation.
Anti-allergic Research
Modulation of 5-Lipoxygenase (5-LO) Activation
Kuwanon G has been shown to inhibit 5-lipoxygenase (5-LO) activation in cellular studies mdpi.comresearchgate.netnih.govnih.gov. 5-LO is an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses google.comnih.gov. Studies using PMA and A23187-stimulated MC/9 mast cells demonstrated that Kuwanon G inhibited 5-LO activation mdpi.comresearchgate.netnih.govnih.gov. This inhibition contributes to the reduction of inflammatory mediators such as leukotriene C4 (LTC4) mdpi.comresearchgate.net. The effect of Kuwanon G on 5-LO activation was assessed using Western blotting to measure the enzyme's activation status mdpi.comresearchgate.net.
Regulation of STAT1 and NF-κB p65 Signaling in Keratinocytes
In the context of keratinocytes, Kuwanon G has been found to regulate signaling pathways crucial for inflammatory responses, specifically STAT1 and NF-κB p65 signaling mdpi.comresearchgate.netnih.govnih.gov. In HaCaT keratinocytes stimulated with TNF-α and IFN-γ, which mimic inflammatory conditions, Kuwanon G reduced the release of pro-inflammatory chemokines such as RANTES/CCL5, TARC/CCL17, and MDC/CCL22 mdpi.comresearchgate.netnih.govnih.gov. This reduction was shown to occur via the down-regulation of STAT1 and NF-κB p65 signaling mdpi.comresearchgate.netnih.govnih.gov. Western blotting was used to determine the expression levels of total and phosphorylated STAT1 and NF-κB p65 in these cells researchgate.netnih.gov. Treatment with TNF-α and IFN-γ increased the phosphorylation of STAT1 and NF-κB p65, which was subsequently decreased by Kuwanon G nih.gov. Silymarin was used as a positive control in these studies and also demonstrated a decrease in the phosphorylation of STAT1 and NF-κB p65 nih.gov.
Studies in Mast Cell Lines (e.g., MC/9) and Keratinocytes (e.g., HaCaT)
Research into the biological activities of Kuwanon G has frequently utilized mast cell lines, such as MC/9, and keratinocyte cell lines, such as HaCaT mdpi.comresearchgate.netnih.govnih.govqut.edu.au. These cell lines serve as in vitro models to investigate the anti-allergic and anti-inflammatory effects of compounds like Kuwanon G mdpi.comqut.edu.aumdpi.com.
In MC/9 mast cells stimulated with PMA and A23187, Kuwanon G inhibited histamine (B1213489) production and 5-LO activation mdpi.comresearchgate.netnih.govnih.gov. These effects contribute to the anti-allergic properties observed.
In HaCaT keratinocytes stimulated with TNF-α and IFN-γ, Kuwanon G reduced the release of chemokines including RANTES/CCL5, TARC/CCL17, and MDC/CCL22 mdpi.comresearchgate.netnih.govnih.gov. This was linked to the down-regulation of STAT1 and NF-κB p65 signaling pathways mdpi.comresearchgate.netnih.govnih.gov.
Studies in these cell lines have provided detailed research findings on the mechanisms by which Kuwanon G exerts its effects, highlighting its potential as an anti-inflammatory and anti-allergic mediator mdpi.com. Cell viability assays were also conducted in both cell lines to ensure that the observed effects were not due to cytotoxicity mdpi.comresearchgate.net.
While specific quantitative data tables from the search results were primarily presented within figures in the source documents, the findings consistently indicate that Kuwanon G treatment led to a reduction in the measured inflammatory markers and phosphorylated signaling proteins compared to stimulated control cells. For instance, Kuwanon G significantly decreased TNF-α and IFN-γ-induced chemokine production in HaCaT keratinocytes, and reduced the expression of phosphorylated STAT1 and NF-κB p65 mdpi.comnih.gov. Similarly, in MC/9 mast cells, Kuwanon G treatment markedly decreased PMA and A23187-induced 5-LO activation mdpi.com.
Structure Activity Relationship Sar Studies of Kuwanon G
Correlation between Specific Structural Features and Biological Activities
Research indicates that certain structural features of Kuwanon G are critical for its biological effects. For instance, studies on its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) suggest that specific structural components are highly efficient in killing diverse MRSA isolates. researchgate.net In the context of tyrosinase inhibition, the enzyme kinetics and structural analyses suggest that Kuwanon G's structure contributes to its inhibitory activity against both monophenolase and diphenolase activity of mushroom tyrosinase. mdpi.comnih.gov The presence of a methyl cyclohexene (B86901) ring moiety has been implicated in tyrosinase inhibition when comparing related fused benzofuran (B130515) flavonoids. mdpi.comnih.gov
Role of Key Functional Groups (e.g., cyclohexene-phenyl ketones, isopentenyl groups, phenolic hydroxyl groups)
Specific functional groups within the Kuwanon G structure play significant roles in its biological activities. The cyclohexene-phenyl ketones and isopentenyl groups have been identified as critical features that can increase membrane permeability and dissipate the proton motive force in bacterial cells, contributing to antibacterial activity. researchgate.net These groups are known to enhance membrane permeability, potentially increasing cellular uptake and concentration of the compound. researchgate.net Phenolic hydroxyl groups, common in flavonoids, are generally associated with antioxidant and other biological activities through mechanisms like hydrogen bonding and metal chelation. While not explicitly detailed for Kuwanon G in the provided snippets regarding SAR, the presence of multiple hydroxyl groups is a notable structural feature of this tetrahydroxyflavone. nih.gov Studies on related prenylated flavonoids also highlight the importance of isoprenoid groups for enhanced biological activities, including better lipophilicity and attraction to biofilms. researchgate.netrsc.org
Comparative Analysis with Related Flavonoids and Diels-Alder Adducts (e.g., Kuwanon H, Mulberrofuran G, Albanol B, Sanggenone D)
Comparing the biological activities of Kuwanon G with related flavonoids and Diels-Alder adducts provides insights into the structural requirements for specific effects. Kuwanon G and Kuwanon H have both shown high efficiency in killing diverse MRSA isolates. researchgate.net In studies of tyrosinase inhibition, Kuwanon G and Mulberrofuran G displayed acceptable inhibitory activity, while Albanol B did not show activity up to a certain concentration. nih.govmdpi.comnih.gov Mulberrofuran G demonstrated significantly higher inhibition of l-tyrosine (B559521) oxidation compared to kojic acid, while Kuwanon G also showed potent activity. mdpi.comnih.gov This comparative analysis suggests that subtle differences in the structures of these related compounds, particularly in the fused ring systems and the position and nature of substituents, contribute to variations in their biological potency and target interactions. For instance, the difference in tyrosinase inhibition between Mulberrofuran G and Albanol B, which are fused benzofuran flavonoids, implicated the methyl cyclohexene ring moiety in the activity. mdpi.comnih.gov
Here is a table comparing the tyrosinase inhibitory activity of Kuwanon G, Mulberrofuran G, and Albanol B:
| Compound | Tyrosinase Inhibition (IC₅₀) - l-tyrosine | Tyrosinase Inhibition (IC₅₀) - l-DOPA |
| Kuwanon G | 67.6 µM mdpi.comnih.gov | 44.04 µM mdpi.comnih.gov |
| Mulberrofuran G | 6.35 ± 0.45 µM nih.govmdpi.comnih.gov | 105.57 µM mdpi.comnih.gov |
| Albanol B | Inactive (up to 350 µM) nih.govmdpi.comnih.gov | Inactive mdpi.comnih.gov |
| Kojic Acid | 36.02 µM mdpi.comnih.gov | 79.0 µM mdpi.comnih.gov |
Note: Kojic acid is included as a positive control for comparison.
Computational Chemistry and Molecular Docking Simulations for Ligand-Target Interactions
Computational chemistry techniques, particularly molecular docking simulations, are valuable tools for investigating the interactions between Kuwanon G and its potential biological targets at an atomic level. sarpublication.comopenaccessjournals.comnih.gov Molecular docking aims to predict the preferred orientation and binding affinity of a ligand (such as Kuwanon G) within the binding site of a target protein. sarpublication.comopenaccessjournals.comnih.gov
Molecular docking studies have been employed to understand the inhibition mechanism of Kuwanon G and related compounds against enzymes like tyrosinase and protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. nih.govmdpi.comnih.govnih.govchemfaces.comsemanticscholar.org For tyrosinase, docking simulations of Kuwanon G and Mulberrofuran G demonstrated favorable binding energies with amino acid residues in the active sites of the enzyme. mdpi.comnih.gov These simulations can help visualize how the molecule fits into the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. openaccessjournals.comnih.gov
In the context of anti-diabetic effects, molecular docking simulations of Kuwanon G, Mulberrofuran G, and Albanol B with PTP1B and α-glucosidase demonstrated negative binding energies in both enzymes, suggesting favorable interactions. chemfaces.comsemanticscholar.org Interestingly, one study suggested that Kuwanon G itself exhibited negligible binding to certain core targets related to diabetic encephalopathy, while its metabolites showed strong binding affinities, highlighting the importance of biotransformation in its activity against these targets. nih.gov Molecular docking is a powerful approach in structure-based drug discovery, allowing researchers to predict ligand-receptor complex structures and elucidate fundamental biochemical processes. sarpublication.comopenaccessjournals.comnih.gov
Synthetic Strategies and Derivative Development of Kuwanon G
Total Synthesis Approaches
The total synthesis of Kuwanon G has been achieved through convergent routes, often inspired by its proposed biosynthesis. A key approach involves a biomimetic Diels-Alder cycloaddition reaction. acs.orgresearchgate.netfigshare.com This strategy mimics the natural process by which Kuwanon G is believed to be formed in plants. acs.orgresearchgate.netfigshare.comresearchgate.netmdpi.com The biomimetic approach typically involves the [4+2] cycloaddition of a chalcone (B49325) derivative (acting as the dienophile) and a dehydroprenylphenol diene. acs.orgresearchgate.netfigshare.comresearchgate.netmdpi.comrsc.orgnih.gov
In 2021, a total synthesis of Kuwanon G and Kuwanon H was reported using a convergent route featuring a biomimetic strategy. acs.orgfigshare.comresearchgate.netnih.gov This synthesis involved the construction of the complex dehydroprenylflavone diene subunit, followed by its cycloaddition with a chalcone. figshare.comresearchgate.netmdpi.com
Key Synthetic Transformations and Methodologies
Several key synthetic transformations and methodologies have been employed in the total synthesis of Kuwanon G and related compounds. These include reactions crucial for assembling the complex carbon skeleton and introducing necessary functionalities.
Baker-Venkataraman Rearrangement: This rearrangement is a base-catalyzed transformation of ortho-acyloxyaryl ketones into aryl β-diketones. jk-sci.comwikipedia.org It is a widely used method for synthesizing precursors to chromones and flavones, structural elements found in Kuwanon G. jk-sci.comwikipedia.org In the context of Kuwanon G synthesis, the Baker-Venkataraman rearrangement has been used to achieve the β-diketone subunit, which is then further modified. researchgate.netfigshare.comresearchgate.netmdpi.comresearchgate.net
Alkylation of β-Diketone: β-Diketones are versatile intermediates in organic synthesis. The alkylation of β-diketones is a method used to introduce alkyl chains, such as the prenyl groups characteristic of Kuwanon G. researchgate.netfigshare.comresearchgate.netmdpi.commdpi.comijpras.com This reaction typically involves treating the β-diketone with a base to form an enolate, which then reacts with an alkyl halide. mdpi.comijpras.com
Intramolecular Cyclization: Intramolecular cyclization reactions are essential for forming cyclic systems within a molecule. In the synthesis of Kuwanon G, intramolecular cyclization has been utilized to construct the cyclic frameworks present in the molecule. researchgate.netfigshare.comresearchgate.netmdpi.comchimicatechnoacta.ru
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboronic acid (or ester) and an organohalide (or pseudohalide) to form a new carbon-carbon bond. scielo.org.mxwikipedia.orgnih.govmdpi.com This reaction is widely used in the synthesis of complex organic molecules, including natural products and their analogs. scielo.org.mxwikipedia.orgmdpi.com In the total synthesis of Kuwanon G, the Suzuki-Miyaura coupling has been employed to achieve the subunit diene by coupling a flavone (B191248) aryl iodide with an organoboron species. researchgate.netfigshare.comresearchgate.netmdpi.comfigshare.com
A notable convergent route towards the total synthesis of Kuwanons G and H incorporated these key methodologies to construct the dehydroprenylflavone diene subunit. figshare.comresearchgate.netmdpi.com
Design and Synthesis of Novel Kuwanon G Analogs and Derivatives
The synthesis of Kuwanon G analogs and derivatives is driven by the desire to explore the relationship between structural modifications and biological activity, potentially leading to compounds with enhanced potency, selectivity, or stability. While the provided search results primarily focus on the total synthesis of the natural product itself, the methodologies developed for its synthesis can be adapted for the preparation of structural variants.
The convergent synthetic strategies employed for Kuwanon G, particularly those involving the coupling of distinct molecular fragments, offer flexibility for introducing variations in different parts of the molecule. By modifying the chalcone or dehydroprenylphenol precursors used in the Diels-Alder cycloaddition, or by altering the substituents introduced during reactions like alkylation or Suzuki-Miyaura coupling, novel analogs can be designed and synthesized.
Although specific details on the synthesis of novel Kuwanon G analogs are not extensively covered in the provided snippets, the successful total synthesis of Kuwanon G and related MDAAs acs.orgresearchgate.netfigshare.comresearchgate.netmdpi.comnih.gov lays the groundwork for systematic structural modifications. The ability to synthesize the key subunits and control the crucial Diels-Alder cycloaddition step is fundamental to creating a library of derivatives.
Exploration of Structure-Based Modifications for Enhanced Potency, Selectivity, or Stability
Understanding the structure-activity relationship (SAR) of Kuwanon G is crucial for the rational design of improved analogs. Studies on the biological activities of Kuwanon G and related compounds provide insights into which parts of the molecule are important for specific effects.
Research on the SAR of mulberry Diels-Alder adducts, including Kuwanon G, suggests that the prenyl groups can play a significant role in their biological activities, such as antibacterial potency and enzyme inhibition. nih.govmdpi.comsemanticscholar.orgnih.gov For instance, the presence and position of prenyl groups have been linked to variations in tyrosinase inhibitory activity and ACE enzyme inhibition. mdpi.comsemanticscholar.orgnih.gov Comparing Kuwanon G and Kuwanon H, which differ in the number of prenyl groups, has shown differences in their ACE enzyme inhibitory effects. mdpi.com Additionally, the position of an isoprenyl group on the flavonoid skeleton has been suggested to influence tyrosinase inhibitory activity. semanticscholar.org
These SAR findings guide the design of synthetic modifications. By strategically altering the number, position, or nature of prenyl groups, or by modifying other parts of the Kuwanon G structure based on SAR data, chemists can synthesize analogs with potentially enhanced biological profiles. For example, modifications aimed at optimizing interactions with target enzymes or improving pharmacokinetic properties like stability could be pursued. While the provided information highlights the importance of prenylation for activity, detailed research findings on specific structure-based modifications and their impact on potency, selectivity, or stability, derived from synthetic analog studies, are not extensively detailed in the search results. However, the established synthetic routes provide the means to generate such analogs for further biological evaluation and SAR studies.
Analytical and Quality Control Methodologies for Kuwanon G
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
HPLC-PDA is a widely used technique for the analysis of Kuwanon G in complex matrices like plant extracts. This method leverages the separation power of liquid chromatography with the detection capabilities of a photodiode array detector, which allows for the acquisition of UV-Vis spectra across a range of wavelengths, aiding in compound identification and purity assessment.
Method Development and Validation Parameters
The development and validation of an HPLC-PDA method for Kuwanon G involve establishing parameters to ensure the method's reliability, accuracy, and suitability for its intended purpose. Key validation parameters typically include linearity, accuracy, precision, limits of detection (LOD), limits of quantification (LOQ), and recovery iajps.comejgm.co.ukresearchgate.netpda.orgeurachem.org.
Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range iajps.comejgm.co.uk. Accuracy measures how close the experimental results are to the true value iajps.comresearchgate.net. Precision evaluates the reproducibility of the results under the same conditions (repeatability) and under varying conditions (intermediate precision) iajps.comresearchgate.netpda.org. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision iajps.comejgm.co.ukresearchgate.net. Recovery studies assess the efficiency of the extraction procedure by measuring the amount of analyte recovered from a spiked sample iajps.comejgm.co.ukresearchgate.net.
For the simultaneous determination of Kuwanon G and morusin (B207952) in Morus alba, an optimized HPLC-PDA method demonstrated good linearity with coefficients of determination (R²) of 0.9998 within the tested concentration ranges researchgate.net. The limits of detection for Kuwanon G and morusin were reported as 0.69 μg/mL and 0.35 μg/mL, respectively, with corresponding limits of quantification of 2.10 μg/mL and 1.07 μg/mL researchgate.net. Recovery rates for this method were between 98.40% and 111.55%, and the relative standard deviation (RSD) for precision was within 3.50% researchgate.net. Intraday and interday precision RSD values were reported as 0.08–0.70% and 0.06–0.48%, respectively researchgate.net.
Optimized Chromatographic Conditions
Optimized chromatographic conditions are essential for achieving adequate separation, sensitivity, and peak characteristics for Kuwanon G. These conditions typically include the selection of the stationary phase (column), the composition and gradient of the mobile phase, the flow rate, the column temperature, and the detection wavelength lcms.czjocpr.comresearchgate.netphcog.comelementlabsolutions.com.
A common stationary phase for Kuwanon G analysis is a reversed-phase C18 column researchgate.netphcog.commdpi.com. For the simultaneous determination of Kuwanon G and morusin, a Gemini C18 analytical column maintained at 45°C has been used researchgate.netmdpi.com. The mobile phase often consists of a gradient system utilizing aqueous formic acid and acetonitrile (B52724) researchgate.netmdpi.com. One method employed a gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile, starting from 20% acetonitrile and increasing to 90% acetonitrile over 50 minutes mdpi.com. The flow rate was maintained at 1.0 mL/min mdpi.com. The detection wavelength for the quantification of Kuwanon G and morusin has been set at 266 nm researchgate.netmdpi.com. PDA detection typically involves scanning a range of wavelengths, such as 190–400 nm mdpi.com.
Table 1 summarizes typical optimized chromatographic conditions for Kuwanon G analysis by HPLC-PDA based on available data.
| Parameter | Condition | Source |
| Column Type | Reversed-phase C18 (e.g., Gemini C18) | researchgate.netmdpi.com |
| Column Temperature | 45 °C | researchgate.netmdpi.com |
| Mobile Phase A | 0.1% (v/v) aqueous Formic Acid | researchgate.netmdpi.com |
| Mobile Phase B | Acetonitrile | researchgate.netmdpi.com |
| Gradient Elution | e.g., 20% B to 90% B over 50 min | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection Wavelength | 266 nm (for quantification) | researchgate.netmdpi.com |
| PDA Scan Range | 190–400 nm | mdpi.com |
| Injection Volume | 10 μL | mdpi.com |
Ultra-Performance Liquid Chromatography-Diode Array Detector coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD-QToF/MS)
UPLC-DAD-QToF/MS is a powerful hyphenated technique used for the comprehensive analysis and identification of compounds, including Kuwanon G, in complex samples. UPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC due to smaller particle size columns lcms.czresearchgate.net. The DAD provides UV-Vis spectral data, while the QToF/MS provides high-resolution mass spectral data, allowing for accurate mass measurement and fragmentation analysis for confident compound identification and quantification nih.govresearchgate.netmdpi.com.
UPLC-DAD-QToF/MS analysis has been employed to identify and quantify Kuwanon G, along with other prenylated flavonoids like Kuwanon H, in the ethyl acetate (B1210297) fraction of Morus alba root bark extracts researchgate.netnih.govdntb.gov.ua. This technique confirmed Kuwanon G and H as predominant compounds in this fraction researchgate.netnih.gov. Sample preparation for UPLC-DAD-QToF/MS analysis of Kuwanon G in Morus alba root bark extracts has involved redissolving concentrated ethyl acetate solutions in methanol (B129727) and filtering nih.gov. The UPLC system is coupled to a QToF mass spectrometer nih.gov. Analysis conditions can include specific mobile phases and column temperatures mdpi.com. For flavonoid analysis using UPLC-DAD-QTOF/MS, detection wavelengths such as 280 nm and 320 nm have been used, with UV-Vis spectra collected from 210 to 600 nm researchgate.net.
Quantitative Analysis in Complex Plant Extracts and Biological Samples
Quantitative analysis of Kuwanon G in complex plant extracts, particularly from Morus alba, and potentially in biological samples, is a critical application of the developed analytical methods. HPLC-PDA and UPLC-DAD-QToF/MS are routinely used for this purpose researchgate.netnih.govnih.govnih.govresearchgate.net.
Studies have quantitatively analyzed Kuwanon G in different parts of Morus alba, including root bark, twigs, and leaves nih.govnih.govresearchgate.net. These studies have shown that the content of Kuwanon G varies depending on the plant part, with root bark generally containing significantly higher levels compared to twigs and fruits nih.gov. For example, quantitative comparison using HPLC-DAD showed that root barks contained significantly higher contents of Kuwanon G (24.05 ± 23.17 mg/g) compared to twigs (3.86 ± 2.54 mg/g) nih.gov.
Quantitative analysis in complex extracts requires appropriate sample preparation techniques to isolate and concentrate the analyte while minimizing matrix effects nih.govresearchgate.net. The validated analytical methods ensure accurate and precise quantification of Kuwanon G even in the presence of numerous other compounds found in natural extracts researchgate.netnih.govnih.govresearchgate.net. UPLC-DAD-QToF/MS is particularly valuable for quantitative analysis in complex matrices due to its high selectivity and sensitivity, which helps in resolving Kuwanon G from interfering compounds and providing structural information for confirmation nih.govresearchgate.net.
Development of Quality Control Standards for Morus alba Extracts Based on Kuwanon G Content
Given the presence of Kuwanon G as a significant bioactive compound in Morus alba, particularly in the root bark, its quantification is essential for establishing quality control standards for Morus alba extracts and related products researchgate.netnih.govnih.govresearchgate.net.
The establishment of quality control standards based on marker compounds like Kuwanon G ensures the consistency and quality of herbal medicines and dietary supplements derived from Morus alba nih.govnih.govresearchgate.net. By quantifying the amount of Kuwanon G using validated methods such as HPLC-PDA, manufacturers and regulatory bodies can ensure that the extracts meet specified quality criteria researchgate.netmdpi.com. This is particularly important because the concentration of bioactive compounds can vary significantly depending on factors such as the plant part used, cultivation conditions, harvesting time, and extraction methods nih.govnih.govmdpi.com.
Quantitative analysis of Kuwanon G, alongside other key compounds, provides a chemical profile that can be used to authenticate Morus alba materials and assess their quality nih.govnih.govresearchgate.net. Chemometric analysis, utilizing quantitative data of marker compounds like Kuwanon G, can further help in clustering samples based on their origin or quality, providing a robust approach for quality control nih.govnih.govresearchgate.net. The established HPLC-PDA method for simultaneous determination of Kuwanon G and morusin is highlighted as a tool to improve the quality control of Morus alba and related products researchgate.net.
Pre Clinical Research Models and Applications
In Vitro Cell Culture Models
In vitro cell culture models are widely used to investigate the direct effects of Kuwanon G on different cell types and to elucidate underlying mechanisms of action.
Cancer Cell Lines
Research has explored the effects of Kuwanon G on various cancer cell lines, particularly those derived from gastric cancer. Studies using gastric cancer cell lines such as MGC 803, HGC 27, AGS, and SGC-7901 have demonstrated that Kuwanon G can inhibit their proliferation in a concentration-dependent manner. medchemexpress.commedchemexpress.com Kuwanon G has also been shown to inhibit the proliferation, migration, and invasion of gastric cancer cells and promote cell apoptosis. medchemexpress.com The mechanism may involve the inhibition of pathways such as the PI3K/AKT/mTOR pathway. medchemexpress.com
Immune and Inflammatory Cell Lines
Kuwanon G has been investigated for its anti-inflammatory properties using various immune and inflammatory cell lines. In RAW 264.7 macrophages, Kuwanon G has been shown to inhibit lipid accumulation and the mRNA levels of inflammatory factors. medchemexpress.com Its mechanism in these cells may involve the activation of the LXRα-ABCA1/ABCG1 pathway and the inhibition of NF-κB. medchemexpress.com Kuwanon G has also demonstrated anti-inflammatory effects in MC/9 mast cells and HaCaT keratinocytes. nih.govnih.gov In MC/9 mast cells stimulated with PMA and A23187, Kuwanon G inhibited histamine (B1213489) production and 5-LO activation. nih.govnih.gov In HaCaT keratinocytes stimulated with TNF-α and IFN-γ, Kuwanon G reduced the release of RANTES/CCL5, TARC/CCL17, and MDC/CCL22 by down-regulating STAT1 and NF-κB p65 signaling. nih.govnih.gov
Neuronal Cell Lines
Studies have utilized neuronal cell lines, such as HT22 hippocampal neuronal cells, to investigate the neuroprotective effects of Kuwanon G. Kuwanon G has been shown to protect HT22 cells from advanced glycation end product (AGE)-induced damage. medchemexpress.comnih.govresearchgate.netnih.gov It can inhibit AGE-induced cell apoptosis, reduce the elevation of MDA and ROS levels, and restore intracellular acetylcholine (B1216132) levels. medchemexpress.comnih.govnih.gov The neuroprotective mechanism in HT22 cells may involve the PI3K/Akt/GSK3αβ signaling pathway. medchemexpress.comnih.govresearchgate.net Kuwanon G treatment also increased the expression of anti-apoptotic protein Bcl-2 and decreased the expression of pro-apoptotic protein Bax in AGE-treated HT22 cells. nih.govresearchgate.netnih.gov
Gastrointestinal Epithelial Cells
Research using gastrointestinal epithelial cells, such as Caco-2 cells, has explored the effects of Kuwanon G on the gut epithelial barrier. In lipopolysaccharide (LPS)-damaged Caco-2 cells, Kuwanon G increased cell viability in a concentration-dependent manner. mdpi.comnih.gov Kuwanon G administration significantly elevated anti-oxidant abilities and decreased reactive oxygen species (ROS) within the cells. mdpi.comnih.gov It also significantly reduced pro-inflammatory cytokines, increased tight junction proteins (ZO-1, ICAM-1, and Occludin), increased trans-epithelial electrical resistance, and decreased the transmission of albumin-fluorescein isothiocyanate (FITC) across the barrier. mdpi.comnih.gov These findings suggest that Kuwanon G can ameliorate LPS-induced disruption of the gut epithelial barrier. mdpi.comnih.gov
Hepatocytes
Studies involving hepatocytes, such as HepG2 cells, have investigated the potential of Kuwanon G in the context of metabolic diseases like type II diabetes mellitus. researchgate.netnih.gov In insulin-resistant HepG2 cells, Kuwanon G has been shown to enhance glucose uptake and decrease PTP1B expression in a dose-dependent manner. researchgate.netnih.gov Kuwanon G also exhibited potent mixed-type enzyme inhibition against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. researchgate.netnih.gov
In Vivo Animal Models
In vivo animal models have been used to evaluate the effects of Kuwanon G in more complex biological systems and disease contexts. One study utilized a male ApoE-deficient (ApoE-/-) mouse model fed a high-fat diet to investigate the effects of Kuwanon G on atherosclerosis. medchemexpress.commedchemexpress.com In this model, Kuwanon G remarkably reduced atherosclerotic lesion areas and macrophage content. medchemexpress.commedchemexpress.com It also reduced hyperlipidemia and serum inflammatory cytokines in vivo. medchemexpress.commedchemexpress.com Another study in a high-salt-diet-fed mouse model, while focusing on a Kuwanon-rich fraction, identified Kuwanon G as a dominant bioactive compound and showed that the fraction resulted in a significant decrease in heart weight and serum concentrations of renin and angiotensinogen (B3276523), suggesting potential in modulating the renin-angiotensin system relevant to blood pressure regulation. mdpi.com
Atherosclerosis Models (e.g., ApoE-/- mice on high-fat diet)
Atherosclerosis, a major contributor to cardiovascular diseases, is often studied using apolipoprotein E knockout (ApoE-/-) mice, particularly when fed a high-fat diet (HFD) rrpharmacology.rumdpi.com. This model is widely used due to the genetic predisposition of ApoE-/- mice to spontaneously develop atherosclerotic plaques, mimicking aspects of human atherosclerosis mdpi.com. The HFD accelerates the development and progression of atherosclerotic lesions in these mice rrpharmacology.runih.gov.
Research findings in this model have focused on the impact of interventions on key indicators of atherosclerosis. Studies have shown that in ApoE-/- mice on an HFD, there are significant increases in serum lipid levels, including total cholesterol (TC) and triglycerides (TG) mdpi.com. The HFD also leads to increased levels of oxidized low-density lipoprotein (OxLDL) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which are involved in oxidative stress and inflammation in the atherosclerotic process mdpi.com. Furthermore, the HFD in ApoE-/- mice results in a higher atherosclerotic plaque burden and increased subendothelial lipid accumulation in the aortic root mdpi.com. Chronic stress in ApoE-/- mice fed an HFD has been shown to enhance inflammation and oxidative stress, increase endothelial senescence, and promote the development of atherosclerosis, favoring the formation of vulnerable plaques frontiersin.org.
While the provided search results discuss the ApoE-/- mouse model on an HFD and the effects of certain substances on atherosclerosis in this model, direct research findings specifically detailing the effects of Kuwanon G on atherosclerosis in ApoE-/- mice on a high-fat diet were not explicitly found in the provided snippets. However, the model itself is well-characterized for studying atherosclerosis and the impact of various compounds on lipid profiles, plaque formation, and inflammatory markers rrpharmacology.rumdpi.comnih.govfrontiersin.org.
Bacterial Infection Models (e.g., MRSA skin infection in mice)
Mouse models of bacterial skin infection are utilized to investigate host immune responses and evaluate potential therapeutic agents against pathogens like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govmdpi.com. These models can involve different routes of inoculation, such as subcutaneous or intradermal injection, to mimic various human skin infections nih.gov.
Research in MRSA skin infection models in mice involves assessing bacterial load at the infection site and observing signs of wound healing, such as reductions in redness, swelling, and wound size frontiersin.org. Different MRSA strains can exhibit varying virulence in these models, leading to different clinical presentations, such as localized infections versus ulceration with necrosis mdpi.com. The immune response, including neutrophil infiltration, plays a role in controlling bacterial growth in these models nih.govmdpi.com.
While the search results describe MRSA skin infection models in mice and the evaluation of certain antimicrobial agents in these models, specific research findings on the effects of Kuwanon G in MRSA skin infection models in mice were not present in the provided snippets. The models are established for studying the efficacy of potential antibacterial treatments and understanding the host-pathogen interaction nih.govmdpi.comfrontiersin.org.
Allergic and Inflammatory Disease Models (e.g., ovalbumin-induced allergic asthma mice)
Ovalbumin (OVA)-induced allergic asthma in mice is a common model used to study the mechanisms of allergic airway inflammation and evaluate the efficacy of potential therapeutic interventions nih.govscience.govbiomolther.org. This model involves sensitizing mice to OVA and subsequently challenging them with the allergen, leading to the development of asthmatic symptoms.
In this model, allergic asthma is characterized by increased levels of OVA-specific IgE and Th2 cytokines, such as IL-4, IL-5, and IL-13, in serum and bronchoalveolar lavage (BAL) fluids nih.govscience.gov. There is also an increase in inflammatory cells, particularly eosinophils and lymphocytes, in the BAL fluid and infiltration of inflammatory cells into the lung tissues nih.govbiomolther.orgveterinaryworld.org. Histopathological changes in the lungs of asthmatic mice include thickened epithelium of bronchioles, mucus production, and collagen accumulation nih.gov.
Research findings have shown that Kuwanon G can impact these markers in OVA-induced allergic asthma mice. Kuwanon G significantly decreased the levels of OVA-specific IgE and the Th2 cytokines IL-4, IL-5, and IL-13 in both serum and BAL fluids of asthma mice nih.gov. It also reduced the numbers of inflammatory cells in the BAL fluids and inhibited pathological features in the lungs, such as inflammatory cell infiltration, thickened epithelium, mucus, and collagen accumulation nih.gov. These results suggest that Kuwanon G may prevent the progression of allergic asthma by inhibiting inflammation and immune stimulation nih.gov.
Cardiovascular Disease Models (e.g., high-salt diet mice for renin-angiotensin system modulation)
High-salt diet mouse models are used to investigate the impact of dietary salt intake on cardiovascular function and the role of systems like the renin-angiotensin system (RAS) in the development of cardiovascular diseases, such as hypertension and left ventricular hypertrophy (LVH) nih.govresearchgate.netresearchgate.netnih.gov. A high-salt diet can lead to arterial hypertension and changes in vascular response researchgate.net. The RAS plays a crucial role in regulating blood pressure and electrolyte balance nih.govresearchgate.netresearchgate.net.
Studies using high-salt diet mice have shown that this diet can induce LVH and fibrosis through the activation of the cardiac RAS-ERK pathway nih.gov. Inhibition of the RAS with agents like irbesartan (B333) or ramipril (B1678797) has been shown to prevent LVH and reduce collagen content in these models nih.gov. High-salt diets can also influence serum levels of components of the RAS, such as renin and angiotensinogen nih.govresearchgate.net.
Research involving fractions from Morus alba root bark, which are rich in prenylated flavonoids like Kuwanon G and H, has been conducted in high-salt diet mouse models. An ethyl acetate (B1210297) fraction containing Kuwanon G and H significantly reduced heart weight and lowered serum renin and angiotensinogen levels in mice fed a high-salt diet nih.govresearchgate.net. This suggests the potential of Kuwanon G, as a primary active component in this fraction, to modulate the RAS and exert beneficial effects on cardiovascular parameters in the context of a high-salt diet nih.govresearchgate.net.
Future Research Directions and Emerging Areas
Elucidation of Novel Biological Activities and Associated Mechanisms of Action
While Kuwanon G is known for its anti-inflammatory, antioxidant, and neuroprotective properties, the full spectrum of its biological activities remains to be explored. nih.govresearchgate.net Future research should aim to uncover novel therapeutic applications and deepen the understanding of its underlying mechanisms.
Recent studies have shown that Kuwanon G can protect neuronal cells from damage induced by advanced glycation end products (AGEs), suggesting a potential role in managing diabetic encephalopathy. researchgate.netspandidos-publications.com The mechanism appears to involve the modulation of the PI3K/Akt/GSK3αβ signaling pathway, as Kuwanon G administration prevented AGE-induced changes in the phosphorylation of key proteins like Akt, IκB-α, GSK3-α/β, p38 MAPK, and NF-κB p65. researchgate.net Furthermore, it has been observed to shift the balance from pro-apoptotic to anti-apoptotic proteins and enhance cholinergic function, providing a multi-faceted neuroprotective effect. researchgate.netspandidos-publications.com
Another promising area is its antiasthmatic potential. In animal models of allergic asthma, Kuwanon G significantly decreased levels of ovalbumin (OVA)-specific IgE and Th2 cytokines, including IL-4, IL-5, and IL-13, in both serum and bronchoalveolar lavage (BAL) fluids. nih.gov It also reduced the infiltration of inflammatory cells into the lungs, suggesting it can prevent the pathological progression of allergic asthma. nih.gov
Future investigations should build on these findings, exploring its efficacy in other neurodegenerative and inflammatory conditions. Mechanistic studies are crucial to pinpoint how Kuwanon G modulates these signaling pathways and to identify new biological effects.
Identification of Additional Molecular and Cellular Targets
Identifying the specific molecular and cellular targets of Kuwanon G is critical for understanding its mechanism of action and for rational drug development. Current knowledge points to its influence on broad signaling pathways like PI3K/Akt and NF-κB. researchgate.netmedchemexpress.com However, the direct binding partners and upstream regulators affected by Kuwanon G are not fully characterized.
A significant finding from a metabolite-based network pharmacology study suggests that the metabolites of Kuwanon G, rather than the parent compound itself, are likely the primary bioactive forms. nih.gov This study predicted that metabolites of Kuwanon G bind to core targets such as AKT1, TNF, SRC, EGFR, and ESR1, which are linked to pathways in neurodegeneration and PI3K-Akt signaling. nih.gov Kuwanon G itself exhibited negligible binding in these models. nih.gov
Therefore, a crucial direction for future research is to experimentally validate these predicted targets. Investigations should also consider exploring other potential targets. For instance, related compounds from Morus alba, such as Kuwanon T and Sanggenon A, have been shown to regulate the HO-1/Nrf2 signaling pathway, which is a key cellular defense mechanism against oxidative stress. nih.gov Additionally, Kuwanon C, another related flavonoid, has been found to target mitochondria and the endoplasmic reticulum to induce apoptosis in cancer cells, suggesting these organelles as potential sites of action for Kuwanon G as well. nih.gov Future studies should employ techniques like affinity chromatography, proteomics, and cellular thermal shift assays to identify direct binding proteins and further elucidate the molecular basis of Kuwanon G's activity.
Investigation of Combinatorial Approaches with Other Therapeutic Agents
A highly promising area of research is the use of Kuwanon G in combination with other therapeutic agents, particularly conventional antibiotics. This strategy aims to potentiate the efficacy of existing drugs and overcome challenges like antibiotic resistance. nih.govnih.gov
Studies have demonstrated that Kuwanon G exhibits synergistic antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains (MRSA). nih.govnih.gov When combined with antibiotics, Kuwanon G can significantly reduce the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. nih.gov For example, it has been shown to reverse oxacillin (B1211168) resistance in MRSA. nih.gov
The table below summarizes the synergistic interactions observed between Kuwanon G and various antibiotics.
| Pathogen Strain | Antibiotic | Fold Reduction in MIC | Type of Synergy |
| S. aureus (MRSA) | Oxacillin | Not specified | Reversal of resistance nih.gov |
| S. aureus | Multiple | 4- to 512-fold nih.gov | Bacteriostatic nih.gov |
| S. epidermidis | Multiple | 4- to 512-fold nih.gov | Bacteriostatic nih.gov |
These findings strongly support further investigation into combinatorial therapies. Future research should expand to include combinations with other classes of drugs, such as chemotherapeutic agents for cancer or other anti-inflammatory drugs. The goals would be to assess potential synergistic effects, reduce required dosages of conventional drugs, and mitigate the development of drug resistance.
Advanced Structure-Based Drug Design and De Novo Synthesis for Lead Optimization
To translate Kuwanon G into a viable clinical candidate, its natural structure may require optimization to enhance its therapeutic properties. Advanced structure-based drug design (SBDD) offers a rational approach to achieve this. nih.govnih.gov SBDD utilizes the three-dimensional structural information of a biological target to design molecules with high affinity and selectivity. nih.govresearchgate.net
Once key molecular targets of Kuwanon G (or its active metabolites) are definitively identified and their structures determined, computational tools can be employed. nih.gov Techniques like molecular docking and molecular dynamics simulations, which have already been used to predict the binding of Kuwanon G metabolites to targets like AKT1 and TNF, can guide the design of new analogs. nih.gov These simulations can predict how specific modifications to the Kuwanon G scaffold—such as altering substituent groups or modifying the core ring structure—would affect binding affinity and specificity.
This in silico analysis would guide the de novo synthesis of a focused library of novel derivatives. arxiv.org The synthesized compounds would then be experimentally tested for improved potency, selectivity, metabolic stability, and other pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization, potentially yielding next-generation compounds with superior therapeutic profiles compared to the original natural product. nih.gov
Impact of Cultivar, Geographical Origin, Harvest Time, and Cultivation Conditions on Kuwanon G Yield and Purity
The production of Kuwanon G from its natural source, primarily the root bark of Morus alba (mulberry), is subject to significant variability. nih.gov The concentration and purity of phytochemicals in plants are heavily influenced by a combination of genetic and environmental factors. To ensure a consistent and high-quality supply for research and potential commercialization, it is essential to investigate these variables.
Future research must systematically evaluate how different Morus cultivars, geographical origins, and harvest times affect the yield and purity of Kuwanon G. Such studies would involve comparative phytochemical analysis of plant material collected from diverse locations and at different stages of development.
Furthermore, the impact of specific cultivation conditions needs to be determined. Controlled studies should be designed to assess the effects of factors such as:
Light intensity and duration
Temperature and humidity
Soil composition and nutrient availability
Watering regimens
By identifying the optimal genotype and environmental/agronomic conditions, cultivation practices can be standardized to maximize the accumulation of high-purity Kuwanon G, making its extraction more efficient and economically viable.
Development of Sustainable Production Methods (e.g., biotechnological synthesis, plant cell culture)
Relying solely on the extraction from mulberry root bark for the production of Kuwanon G is potentially unsustainable and cannot meet large-scale demands. Therefore, the development of alternative, sustainable production methods is a critical area for future research.
Plant cell culture represents a promising alternative that offers a controlled environment for the production of secondary metabolites, independent of climatic and geographical limitations. nih.gov Establishing cell suspension or hairy root cultures of Morus alba could provide a continuous and reliable source of Kuwanon G. The yield in these systems can often be enhanced through strategies like media optimization and elicitation.
Another advanced approach is biotechnological synthesis through metabolic engineering. This involves identifying the complete biosynthetic pathway of Kuwanon G, isolating the corresponding genes, and introducing them into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would enable large-scale production through fermentation, a process that is often more scalable, cost-effective, and sustainable than agricultural production. mdpi.com These green methods align with the principles of the circular economy by providing efficient and environmentally friendly ways to produce valuable bioactive compounds. nih.govmdpi.com
Exploration of Delivery Systems for Enhanced Bioavailability and Efficacy
A major hurdle for the clinical application of many flavonoids, including potentially Kuwanon G, is their poor oral bioavailability, which is often due to low water solubility and extensive first-pass metabolism. researchgate.netbohrium.com To overcome these limitations, the exploration of advanced drug delivery systems is essential.
Future research should focus on designing and evaluating various formulations to enhance the solubility, stability, and absorption of Kuwanon G. Nano-delivery systems are particularly promising and include:
Liposomes: Vesicles that can encapsulate both hydrophilic and lipophilic drugs.
Polymeric Nanoparticles: Can protect the drug from degradation and allow for controlled release.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that can improve oral absorption. researchgate.net
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Can enhance the solubility and dissolution rate of poorly soluble compounds. researchgate.net
These nanocarriers can improve intestinal permeability, protect Kuwanon G from enzymatic degradation in the gastrointestinal tract, and potentially enable targeted delivery to specific tissues. bohrium.comimrpress.com The development of an effective oral delivery system could significantly improve the therapeutic efficacy of Kuwanon G and is a crucial step toward its potential clinical use. nih.gov
Q & A
Q. What methodologies are recommended for isolating Kuwanon G from plant sources?
Kuwanon G is typically isolated from Morus species (e.g., Morus bombycis) using solvent extraction (e.g., methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural confirmation requires spectroscopic methods such as NMR and mass spectrometry (MS). Ensure purity (>98%) is validated via COA and SDS documentation .
Q. How can researchers confirm Kuwanon G’s receptor-binding activity in vitro?
Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I]-GRP) in cell lines like Swiss 3T3 fibroblasts are standard. Calculate inhibition constants (Ki) to quantify affinity. For example, Kuwanon G exhibits a Ki of 470 nM for GRP-preferring receptors, distinguishing it from Kuwanon H (Ki = 290 nM) .
Q. What analytical techniques are critical for structural elucidation of Kuwanon G?
Combine NMR (¹H, ¹³C, 2D-COSY) for functional group identification, MS for molecular weight confirmation, and X-ray crystallography (if crystalline derivatives are obtainable). Cross-reference spectral data with published databases to resolve ambiguities .
Advanced Research Questions
Q. How should researchers design experiments to compare receptor selectivity between Kuwanon G and H?
- Step 1: Use parallel assays for GRP- and NMB-preferring receptors (e.g., rat esophageal membranes for NMB).
- Step 2: Compare Ki values across receptor subtypes. Kuwanon H shows 10-fold lower efficacy for NMB receptors, highlighting structural determinants of selectivity.
- Step 3: Apply molecular docking to map interactions with receptor binding pockets .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for Kuwanon G?
- Data Triangulation: Cross-validate using orthogonal methods (e.g., functional assays measuring intracellular Ca²⁺ flux alongside binding studies).
- Contextual Analysis: Assess differences in experimental models (e.g., cell lines vs. tissue samples) and pharmacokinetic factors (e.g., bioavailability).
- Error Analysis: Quantify uncertainties from instrumentation (e.g., radioligand decay) and biological variability .
Q. Which computational approaches predict Kuwanon G’s interactions with non-target proteins?
Q. How can researchers ensure reproducibility in Kuwanon G studies?
Q. What frameworks integrate Kuwanon G’s pharmacological and pharmacokinetic data for translational research?
Q. How should researchers validate Kuwanon G’s molecular targets in complex biological systems?
- Genetic Knockdown: Use siRNA or CRISPR to silence suspected receptors and assess loss of activity.
- Functional Antagonism: Test Kuwanon G’s ability to block downstream signaling (e.g., ERK phosphorylation).
- Cross-Species Comparisons: Evaluate receptor conservation (e.g., human vs. murine GRP receptors) .
Q. What methodologies advance structure-activity relationship (SAR) studies for Kuwanon G analogs?
- Analog Synthesis: Modify hydroxyl or prenyl groups to assess bioactivity shifts.
- High-Throughput Screening: Test derivatives against receptor panels to identify selectivity trends.
- Crystallography: Resolve 3D structures of ligand-receptor complexes to guide rational design .
Methodological Guidance
- Experimental Design: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid common pitfalls .
- Data Analysis: Use tools like GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons. Report uncertainties (e.g., SEM) and confidence intervals .
- Literature Integration: Systematically review databases (e.g., PubMed, Google Scholar) using advanced search operators (e.g.,
site:.govorintitle:"Kuwanon G") to identify gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
